molecular formula C8H16N2O2 B1611861 Methyl 4-amino-1-methylpiperidine-4-carboxylate CAS No. 228252-34-4

Methyl 4-amino-1-methylpiperidine-4-carboxylate

Cat. No.: B1611861
CAS No.: 228252-34-4
M. Wt: 172.22 g/mol
InChI Key: HXFIAESZRPPCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-methylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-1-methylpiperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-1-methylpiperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-amino-1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-10-5-3-8(9,4-6-10)7(11)12-2/h3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFIAESZRPPCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595678
Record name Methyl 4-amino-1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228252-34-4
Record name Methyl 4-amino-1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Operational Integrity & Safety for 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Aminopiperidine (CAS 13035-19-3) is a bifunctional heterocycle containing both a secondary amine (piperidine ring) and a primary exocyclic amine. It is a critical pharmacophore in the synthesis of antihistamines, fentanyl analogues, and kinase inhibitors.

While indispensable in drug discovery, its dual-amine structure imparts extreme alkalinity and nucleophilicity , creating unique handling challenges. This guide moves beyond standard SDS data to provide a field-proven framework for maintaining operational integrity and researcher safety.

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 13035-19-3Unique identifier for inventory tracking.[1]
Physical State Solid (Low MP) / Supercooled LiquidMP: 30–33 °C. Often arrives as a solidified melt that requires gentle warming.
Flash Point ~46 °C (Closed Cup)Flammable. Vapors can travel to ignition sources. Grounding is mandatory.
Basicity (pKa) ~10.8 (Secondary), ~10.0 (Primary)Corrosive. Causes immediate, deep-tissue chemical burns.
Hygroscopicity HighAbsorbs atmospheric moisture and CO₂ rapidly to form carbamates.
GHS Classification Skin Corr.[2][3] 1B, Acute Tox. 3 (Dermal)Danger. Fatal in contact with skin; causes severe skin burns and eye damage.

Hazard Mechanics: The "Why" Behind the Protocol

To safely handle 4-aminopiperidine, one must understand the mechanism of its toxicity, which differs from simple mineral acids or bases.

The Lipophilic-Alkaline Penetration Mechanism

Unlike sodium hydroxide (which causes surface saponification), 4-aminopiperidine possesses a lipophilic piperidine ring. This allows the molecule to permeate the stratum corneum (outer skin layer) rapidly. Once deep within the tissue, the high pKa (~10.8) drives liquefactive necrosis.

  • Result: Burns may not be immediately painful due to nerve damage, leading to delayed recognition and deeper tissue destruction.

  • Safety Axiom: Treat all contact as a medical emergency, even if pain is absent.

The Carbon Dioxide Trap

Primary amines react with atmospheric CO₂ to form carbamic acid/carbamates.



  • Operational Impact: A crust forming on the bottle cap is not just "impurity"; it is a sign of seal failure. This crust can compromise the bottle's integrity, leading to leaks of the corrosive liquid phase.

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection for prolonged contact with aliphatic amines.

Glove Selection Matrix
  • Incidental Splash: Nitrile (Minimum 5 mil). Change immediately upon contact.

  • Intentional Handling/Weighing: Silver Shield® (Laminate) or heavy-gauge Neoprene.

  • Why? Small aliphatic amines can permeate thin nitrile in <5 minutes.

Ventilation Requirements
  • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary: Local exhaust if using large quantities (>50g).

  • Prohibited: Do not handle on open benchtops. The flash point (46°C) means ambient heat sources can trigger vapor ignition.

Operational Protocol: Safe Synthesis Workflow

Context: The following protocol outlines the safety checkpoints for a standard Reductive Amination , a common reaction using 4-aminopiperidine.

Step-by-Step Methodology

Step 1: Preparation & Weighing

  • Hazard:[2][4][5] Solidification in the bottle.

  • Protocol: If solid, warm the container in a water bath at 40°C. Do not use a heat gun (risk of hot spots > flash point).

  • Technique: Weigh quickly into a tared flask flushed with Nitrogen/Argon. The compound is hygroscopic; moisture intake will quench hydride reducing agents later.

Step 2: Solvent Addition

  • Solvent Choice: Dichloromethane (DCM) or Methanol (MeOH).

  • Checkpoint: Add solvent before adding the aldehyde/ketone to act as a heat sink. The condensation reaction is exothermic.

Step 3: Reagent Addition (The Critical Step)

  • Reagent: Sodium Triacetoxyborohydride (STAB) or NaBH4.

  • Risk:[2][5][6] Evolution of Hydrogen gas and heat.

  • Action: Add reducing agent portion-wise over 15 minutes. Monitor internal temperature. Ensure the reaction vessel is vented (e.g., via a needle to an inert gas line) to prevent pressure buildup.

Step 4: Quenching

  • Risk:[2][5][6] Violent gas evolution.

  • Protocol: Cool the mixture to 0°C. Add saturated aqueous NaHCO₃ dropwise. Never add water directly to a hot reaction mixture containing unreacted hydride and amine.

Workflow Visualization

SafeHandling Start Start: 4-Aminopiperidine Stock CheckState Check Physical State (Solid vs Liquid) Start->CheckState Warm Warm Water Bath (40°C) NO HEAT GUNS CheckState->Warm If Solid Weigh Weigh under Argon/N2 (Hygroscopic Control) CheckState->Weigh If Liquid Warm->Weigh Reaction Reaction Setup (Fume Hood Required) Weigh->Reaction Exotherm Exotherm Risk: Add Reagents Portion-wise Reaction->Exotherm Quench Quench Protocol: Cool to 0°C -> Dropwise NaHCO3 Exotherm->Quench Waste Waste Disposal: Segregate as Basic/Organic Quench->Waste

Caption: Operational workflow emphasizing thermal control and inert atmosphere handling to mitigate flammability and hygroscopic risks.

Storage & Stability Management[9]

Improper storage leads to degradation and increased safety risks (pressure buildup).

  • Atmosphere: Store under inert gas (Argon preferred due to density).

  • Container: Glass or Teflon. Avoid metals (aluminum) which may corrode.

  • Temperature: 2–8°C (Refrigerated).

    • Note: Cold storage increases viscosity/solidification. Allow to reach RT before opening to prevent condensation.

  • Segregation: Store away from:

    • Strong Oxidizers (Fire risk).

    • Acids (Violent exothermic neutralization).

    • Acid Chlorides/Anhydrides (Uncontrolled reaction).

Emergency Response & Spill Logic

First Aid (Self-Validating)
  • Skin: Flush with water for 15 minutes minimum . Use the "buddy system"—have a colleague call EHS while you rinse. Do not use vinegar (neutralization generates heat).

  • Eyes: Irrigate immediately. Hold eyelids apart. Time is vision.

Spill Cleanup Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small Small (<50mL) in Hood Assess->Small Large Large (>50mL) or Outside Hood Assess->Large Absorb Absorb with Chemizorb/Vermiculite DO NOT use Paper Towels (Fire Risk) Small->Absorb Evacuate EVACUATE LAB Call Emergency Response Large->Evacuate Bag Double Bag & Label 'Hazardous Waste - Corrosive' Absorb->Bag

Caption: Decision logic for spill response. Note the prohibition of combustible materials (paper towels) for cleanup.

References

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: 4-Aminopiperidine (Product No. 561479).

  • PubChem. (n.d.).[3] Compound Summary: 4-Piperidinamine (CID 424361).[7] National Library of Medicine.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press.

  • Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data).

Sources

The Piperidine-4-Spiro-Amino Acid Core: A Technical Guide to the Pharmacophore of 4-Amino-1-Methylpiperidine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the structural and pharmacological utility of 4-amino-1-methylpiperidine-4-carboxylate , a privileged scaffold in medicinal chemistry. Functioning as a conformationally restricted


-amino acid, this core exploits the Thorpe-Ingold effect  (gem-disubstitution) to lock bioactive ligands into specific conformations, thereby increasing receptor affinity and metabolic stability. This guide details its synthesis, pharmacophore mapping, and application in peptidomimetics and GPCR ligand design.

Part 1: Structural Biology & Pharmacophore Mapping

The 4-amino-1-methylpiperidine-4-carboxylate moiety is not merely a functional group; it is a structural anchor . By forcing the piperidine ring into a defined chair conformation, it spatially orients the amino and carboxylate vectors, mimicking a "frozen" amino acid state.

The Gem-Disubstituted Constraint

Unlike linear amino acids, the quaternary carbon at position C4 prevents free rotation of the side chains.

  • Axial vs. Equatorial: In the preferred chair conformation, the bulkier group (often the carboxylate or its derivative) tends to occupy the equatorial position to minimize 1,3-diaxial interactions, though this is tunable via N-substitution.

  • Turn Induction: When incorporated into peptide backbones, this scaffold acts as a potent

    
    -turn or 
    
    
    
    -turn inducer
    , nucleating secondary structures that are critical for protein-protein interaction (PPI) inhibition.
Pharmacophore Nodes

The molecule presents a specific 3-point pharmacophore profile:

Feature NodeChemical MoietyPhysiological State (pH 7.4)Interaction Type
Cationic Center

-Methylpiperidine Nitrogen
Protonated (

)
Ionic / Cation-

interactions (e.g., with Asp/Glu residues)
H-Bond Donor C4-Primary Amine (

)
Protonated (Ammonium) or NeutralH-bond donor to backbone carbonyls or receptor Ser/Thr
H-Bond Acceptor C4-Carboxylate (

)
Anionic (if acid) or Neutral (if ester)Salt bridge (Arg/Lys) or H-bond acceptor
Visualization: Pharmacophore Interaction Map

The following diagram illustrates the spatial arrangement and interaction potential of the scaffold within a hypothetical receptor pocket.

Pharmacophore N_Methyl N-Methyl Cation (Ionic Interaction) Scaffold Piperidine Chair (Hydrophobic Core) N_Methyl->Scaffold C1-C4 Axis Rec_Asp Receptor: Asp/Glu N_Methyl->Rec_Asp Electrostatic C4_Amino C4-Amine (H-Bond Donor) Scaffold->C4_Amino Gem-Disubstitution C4_Carboxy C4-Carboxylate (H-Bond Acceptor/Salt Bridge) Scaffold->C4_Carboxy Gem-Disubstitution Rec_Backbone Receptor: Carbonyl C4_Amino->Rec_Backbone H-Bond Rec_Lys Receptor: Lys/Arg C4_Carboxy->Rec_Lys Ionic

Caption: Pharmacophore map showing the orthogonal vectors of the C4-substituents and the distal cationic anchor.

Part 2: Synthetic Protocol (The Bucherer-Bergs Route)[1][2]

The most robust method for constructing the 4-amino-4-carboxy piperidine core is the Bucherer-Bergs reaction . This multi-component reaction is preferred over the Strecker synthesis because it yields the thermodynamically stable spiro-hydantoin intermediate, which is easily hydrolyzed.

Reaction Logic
  • Ketone Activation: 1-Methyl-4-piperidone is the electrophilic starting material.

  • Spiro-Cyclization: Reaction with Cyanide and Ammonium Carbonate creates a spiro-hydantoin. The excess Ammonium Carbonate buffers the pH (~8-9), optimizing cyanohydrin formation.

  • Hydrolysis: The hydantoin ring is chemically robust; aggressive alkaline hydrolysis is required to reveal the amino acid.

Step-by-Step Methodology

Reagents:

  • 1-Methyl-4-piperidone (10 mmol)

  • Potassium Cyanide (KCN) (20 mmol) [CAUTION: TOXIC ]

  • Ammonium Carbonate

    
     (40 mmol)[1]
    
  • Ethanol/Water (1:1 v/v)

  • Barium Hydroxide (

    
    ) for hydrolysis.
    

Protocol:

  • Hydantoin Formation:

    • Dissolve 1-methyl-4-piperidone in 50 mL of 50% EtOH/H2O.

    • Add Ammonium Carbonate followed by KCN.[1]

    • Critical Step: Seal the reaction vessel (pressure tube preferred) and heat to 60°C for 24 hours . The sealed environment prevents the loss of Ammonia and

      
      .
      
    • Workup: Cool to

      
      . The spiro-hydantoin usually precipitates as a white solid.[2] Filter and wash with cold water.
      
  • Alkaline Hydrolysis:

    • Suspend the spiro-hydantoin in water containing 3 equivalents of

      
      .
      
    • Reflux at 100°C for 48 hours . (Barium is used because insoluble

      
       forms, driving the equilibrium).
      
    • Precipitation: Add dilute

      
       exactly to the point of neutralization to precipitate 
      
      
      
      . Filter off the solids.[3]
    • Isolation: The filtrate contains the target amino acid. Lyophilize to obtain the crude zwitterion.

  • Esterification (To obtain the Carboxylate):

    • Dissolve the amino acid in dry Methanol.

    • Add Thionyl Chloride (

      
      ) dropwise at 
      
      
      
      .
    • Reflux for 4 hours to yield the 4-amino-1-methylpiperidine-4-carboxylate methyl ester .

Synthetic Workflow Diagram

Synthesis Ketone 1-Methyl-4-piperidone Reagents KCN + (NH4)2CO3 60°C, Sealed Ketone->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Hydrolysis Ba(OH)2, Reflux then H2SO4 Hydantoin->Hydrolysis Product 4-Amino-1-methyl- piperidine-4-carboxylic acid Hydrolysis->Product Esterification MeOH / SOCl2 Product->Esterification FinalEster Target Carboxylate (Methyl Ester) Esterification->FinalEster

Caption: Bucherer-Bergs pathway for converting piperidone to the target amino-carboxylate scaffold.

Part 3: Medicinal Chemistry Applications[2][6][7][8]

Peptidomimetics

The primary utility of this scaffold is replacing native amino acids (like Glycine or Alanine) in peptide drugs to restrict flexibility.

  • Mechanism: The piperidine ring locks the

    
     and 
    
    
    
    dihedral angles.
  • Result: This stabilizes the bioactive conformation, reducing the entropy penalty upon binding to a receptor. It also protects the adjacent peptide bonds from proteolytic cleavage (steric shielding).

GPCR Ligand Design

In GPCR targeting (specifically Muscarinic, Opioid, and CCR receptors), the basic nitrogen at position 1 (N-methyl) serves as the primary anchor to a conserved Aspartate residue in the receptor transmembrane domain (TM3).

  • Modification: The 4-amino group can be acylated to reach hydrophobic pockets, while the 4-carboxylate can be converted to amides or heterocycles to engage secondary binding sites.

References

  • Conformational Restriction in Peptidomimetics Source: National Institutes of Health (PubMed) - "Conformational aspects of the actions of some piperidine dicarboxylic acids" URL:[Link]

  • Synthesis of 4-Amino-1-methylpiperidine-4-carboxylic acid Source: PubChem Compound Summary URL:[Link]

  • Piperidin-4-one: The Potential Pharmacophore Source: National Institutes of Health (PubMed) URL:[Link]

  • Preparation of Conformationally Restricted Amino Acid Analogs Source: Organic Syntheses URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate, a crucial building block in modern medicinal chemistry, starting from the readily available 1-methylpiperidine-4-one. The described three-step synthetic pathway, centered around a robust Strecker amino acid synthesis, is optimized for scalability, safety, and yield. This document offers in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, critical safety considerations, and in-process controls to ensure reproducibility and success for researchers in pharmaceutical and chemical development.

Introduction and Strategic Overview

Methyl 4-amino-1-methylpiperidine-4-carboxylate is a non-proteinogenic α,α-disubstituted amino acid ester. Its rigid piperidine scaffold is a privileged motif in drug design, and the vicinal amino and carboxylate functionalities at the C4 position make it an invaluable synthon for constructing complex molecules, including novel analogues of highly active narcotic analgesics like remifentanil.[1] The primary synthetic challenge lies in the concurrent installation of both a nitrogen and a carbon substituent onto the same quaternary center of the piperidine ring.

While several synthetic strategies could be envisioned, such as the Bucherer-Bergs reaction or multi-step sequences involving Curtius rearrangements[2], the Strecker amino acid synthesis presents the most direct and efficient route.[3][4] This classic, yet powerful, multicomponent reaction allows for the one-pot formation of an α-aminonitrile intermediate from a ketone, an ammonia source, and a cyanide source.[5][6][7] This intermediate is then readily converted to the target compound through subsequent hydrolysis and esterification.

This guide details an optimized three-step pathway:

  • Strecker Reaction: Synthesis of the α-aminonitrile, 4-amino-1-methylpiperidine-4-carbonitrile.

  • Nitrile Hydrolysis: Conversion of the aminonitrile to the key intermediate, 4-amino-1-methylpiperidine-4-carboxylic acid.

  • Fischer Esterification: Formation of the final product, Methyl 4-amino-1-methylpiperidine-4-carboxylate.

Overall Synthetic Workflow

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Fischer Esterification A 1-methylpiperidine-4-one C 4-amino-1-methyl- piperidine-4-carbonitrile A->C aq. EtOH, 60°C B NaCN, NH4Cl B->C E 4-amino-1-methyl- piperidine-4-carboxylic acid C->E Reflux D conc. HCl D->E G Methyl 4-amino-1-methyl- piperidine-4-carboxylate E->G 0°C to RT F MeOH, SOCl2 F->G

Caption: The three-step synthesis from ketone to the final ester product.

Part I: Synthesis of 4-amino-1-methylpiperidine-4-carbonitrile

This initial step is a classic Strecker reaction, which efficiently constructs the C4-quaternary center bearing both the amino and nitrile functionalities.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism.[5][7] Ammonium chloride serves as a source of ammonia (NH₃) and provides a mildly acidic environment that protonates the carbonyl oxygen of 1-methylpiperidine-4-one, activating it for nucleophilic attack. Ammonia adds to the carbonyl, and subsequent dehydration forms a reactive iminium ion intermediate. The cyanide anion (from NaCN) then performs a nucleophilic attack on the iminium carbon, forming the stable α-aminonitrile product.[3][7] The use of sodium or potassium cyanide is a critical safety measure, avoiding the need to handle highly toxic hydrogen cyanide gas directly.[3]

G Ketone 1-methyl- piperidine-4-one Iminium Iminium Ion Intermediate Ketone->Iminium H+, -H2O Ammonia + NH3 (from NH4Cl) Ammonia->Iminium Product α-Aminonitrile Iminium->Product Cyanide + CN- Cyanide->Product

Caption: Simplified mechanism of the Strecker reaction on a ketone.

Critical Safety Considerations: Cyanide Handling

WARNING: Sodium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[8] All operations involving cyanide salts must be performed in a certified, high-flow chemical fume hood.

  • Personal Protective Equipment (PPE): A lab coat, splash goggles, and nitrile gloves are mandatory. Consider double-gloving.

  • Acid Hazard: NEVER allow cyanide salts to come into contact with acids. This will liberate extremely toxic and flammable hydrogen cyanide (HCN) gas.[9]

  • Waste Disposal: All aqueous waste and glassware must be quenched by treating with an excess of sodium hypochlorite solution (bleach) and ferrous sulfate to decompose the cyanide into less toxic cyanate. Follow all institutional guidelines for hazardous waste disposal.

Experimental Protocol
Reagent/SolventMW ( g/mol )AmountMolesEquivalents
1-methylpiperidine-4-one113.1610.0 g0.0881.0
Sodium Cyanide (NaCN)49.014.76 g0.0971.1
Ammonium Chloride (NH₄Cl)53.495.18 g0.0971.1
28% Aqueous Ammonia-12 mL~0.17~2.0
Ethanol (95%)-30 mL--
Water-45 mL--

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add sodium cyanide (4.76 g) to 30 mL of water and stir until dissolved.

  • To this solution, add ammonium chloride (5.18 g) dissolved in 15 mL of lukewarm water, followed by 12 mL of aqueous ammonia.[10]

  • In a separate beaker, dissolve 1-methylpiperidine-4-one (10.0 g) in 30 mL of 95% ethanol.

  • Add the ethanolic ketone solution to the aqueous cyanide/ammonia mixture.

  • Heat the reaction mixture in a water bath maintained at 60°C for 5 hours. The solution should become homogeneous.[10]

  • In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 9:1 DCM/MeOH with 1% NH₃) until the starting ketone spot has been consumed.

  • After completion, cool the flask in an ice-water bath.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-1-methylpiperidine-4-carbonitrile as an oil or low-melting solid. This crude product is often of sufficient purity for the subsequent hydrolysis step.

Part II: Hydrolysis to 4-amino-1-methylpiperidine-4-carboxylic acid

This step converts the nitrile group into a carboxylic acid using harsh acidic conditions. The product is a zwitterionic amino acid, which can be challenging to isolate.

Mechanistic Rationale

Acid-catalyzed nitrile hydrolysis involves the protonation of the nitrile nitrogen, which greatly enhances the electrophilicity of the nitrile carbon.[7] A water molecule then acts as a nucleophile, attacking this carbon. After a series of proton transfers and tautomerization steps, an amide intermediate is formed, which is further hydrolyzed under the harsh conditions to the carboxylic acid and an ammonium ion. Due to the vigorous conditions required, this step must be performed with appropriate safety precautions in a fume hood.

Experimental Protocol
Reagent/SolventConcentrationAmountMolesEquivalents
Crude Aminonitrile-~12.2 g0.0881.0
Hydrochloric Acidconc. (37%)80 mL~0.97~11

Procedure:

  • Caution: This procedure generates corrosive HCl fumes and should be performed in a well-ventilated fume hood.

  • Place the crude aminonitrile from the previous step into a 250 mL round-bottomed flask.

  • Carefully add 80 mL of concentrated hydrochloric acid. The mixture may exotherm.

  • Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle.

  • Maintain reflux for 6-8 hours. The reaction progress can be monitored by TLC or by the cessation of ammonia evolution (test with moist pH paper at the top of the condenser).

  • After the reaction is complete, cool the flask to room temperature.

  • Concentrate the dark solution under reduced pressure to remove the majority of the HCl and water. This will likely result in a thick, viscous residue.

  • To remove residual HCl, add 50 mL of water and re-concentrate. Repeat this process once more.[10]

  • The resulting solid residue is the hydrochloride salt of 4-amino-1-methylpiperidine-4-carboxylic acid. It can be triturated with acetone or isopropanol to induce crystallization and then filtered. The crude salt is typically used directly in the next step without further purification.

Part III: Esterification to Methyl 4-amino-1-methylpiperidine-4-carboxylate

The final step is a Fischer esterification to produce the target methyl ester. Using thionyl chloride with methanol is a highly effective method, as it generates HCl in situ, which acts as the catalyst and drives the equilibrium towards the product.[11][12]

Mechanistic Rationale

In this Fischer esterification, thionyl chloride (SOCl₂) reacts with the solvent, methanol (MeOH), to produce HCl and methyl sulfite. The in situ generated HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol.[13] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation gives the desired product. This method is particularly effective for amino acids as it converts the zwitterion into the hydrochloride salt, increasing its solubility and the reactivity of the carboxyl group.[14]

G cluster_0 Activation cluster_1 Nucleophilic Attack & Ester Formation A Amino Acid (Zwitterion) C Protonated Carboxylic Acid A->C B SOCl₂ + MeOH (generates HCl) B->C E Tetrahedral Intermediate C->E D Methanol (MeOH) D->E F Methyl Ester Product E->F - H₂O

Caption: Key stages of the thionyl chloride-mediated Fischer esterification.

Experimental Protocol
Reagent/SolventMW ( g/mol )AmountMolesEquivalents
Amino Acid HCl Salt~194.65~17.1 g0.0881.0
Methanol (Anhydrous)32.04150 mL--
Thionyl Chloride (SOCl₂)118.979.6 mL (15.8 g)0.1321.5

Procedure:

  • Place the crude amino acid hydrochloride salt into a dry 500 mL round-bottomed flask equipped with a magnetic stirrer and a drying tube.

  • Add 150 mL of anhydrous methanol and cool the resulting suspension to -10°C using an ice-salt bath.

  • Caution: Thionyl chloride is corrosive and reacts violently with water. Perform this addition in a fume hood.

  • Add thionyl chloride (9.6 mL) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not rise above 0°C.[11]

  • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Gently reflux the reaction mixture for 2 hours to ensure completion.

  • In-Process Control: Monitor the reaction by TLC (e.g., 9:1 DCM/MeOH) or LC-MS to confirm the consumption of the starting amino acid.

  • Cool the solution and concentrate under reduced pressure to remove all volatile components. The result is the crude hydrochloride salt of the target ester.

  • Work-up and Purification:

    • Dissolve the residue in 50 mL of water and cool in an ice bath.

    • Carefully adjust the pH to ~9-10 by the portion-wise addition of solid sodium carbonate.

    • Extract the aqueous layer with dichloromethane (4 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of Methyl 4-amino-1-methylpiperidine-4-carboxylate as an oil.

    • The product can be further purified by vacuum distillation or column chromatography on silica gel.

References

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate . Available at: [Link]

  • Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Master Organic Chemistry. Strecker Synthesis . Available at: [Link]

  • Pharmaffiliates. Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid . Available at: [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists . Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids . Available at: [Link]

  • ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles . Available at: [Link]

  • National Institutes of Health (NIH). A truly green synthesis of α-aminonitriles via Strecker reaction . Available at: [Link]

  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Wikipedia. Strecker amino acid synthesis . Available at: [Link]

  • NROChemistry. Strecker Synthesis . Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis . Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works . Available at: [Link]

  • ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides . Available at: [Link]

  • Taekwang Industrial Co., Ltd. Sodium Cyanide Safety Handling Guide . Available at: [Link]

  • United Chemical. Sodium Cyanide Safety Protection and Emergency Measures . Available at: [Link]

  • ResearchGate. Synthesis of 4-carboxy-4-anilidopiperidine derivatives . Available at: [Link]

  • Google Patents. WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Wikipedia. Ammonium cyanide . Available at: [Link]

  • Wikipedia. Reductive amination . Available at: [Link]

  • New Jersey Department of Health. SODIUM CYANIDE HAZARD SUMMARY . Available at: [Link]

  • National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters . Available at: [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review . Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation) . Available at: [Link]

  • Organic Syntheses. α-PHENYL-α-AMINOPHENYLACETIC ACID . Available at: [Link]

  • Defense Technical Information Center. Piperidine Synthesis . Available at: [Link]

  • National Institutes of Health (NIH). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean . Available at: [Link]

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis . Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . Available at: [Link]

  • Northwestern University. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide . Available at: [Link]

  • ResearchGate. How to do esterification of amino acid? . Available at: [Link]

  • OSHAcademy. SODIUM CYANIDE (NaCN) Safety and Handling Guidance . Available at: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines . Available at: [Link]

  • JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones . Available at: [Link]

  • Pearson. Reactions of Amino Acids: Esterification . Available at: [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/milady-standard-cosmetology-14e/revel-for-milady-standard-cosmetology-access-card-14e.html]([Link] cosmetology/milady-standard-cosmetology-14e/revel-for-milady-standard-cosmetology-access-card-14e.html)

  • Sci-Hub. Ammonium cyanide: its preparation and reactions with transition metal(0) cyanides . Available at: [Link]

  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film . Available at: [Link]

Sources

Application Note: Optimized Protocols for Reductive Amination in N-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate), making the efficient synthesis of N-substituted piperidines a critical competency in drug discovery. While alkylation with alkyl halides is possible, it often suffers from over-alkylation and poor chemoselectivity. Reductive Amination (RA) remains the gold standard for introducing structural diversity at the piperidine nitrogen, offering superior control over stoichiometry and functional group tolerance.

This guide details a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , the preferred reagent for modern bench-to-kilo scale synthesis. It contrasts this with legacy methods (NaCNBH₃) and provides a "rescue protocol" using Titanium(IV) isopropoxide for sterically hindered substrates.

Mechanistic Insight & Reagent Selection

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via the formation of an equilibrium amount of carbinolamine, which dehydrates to an iminium ion. The success of the reaction depends on the reducing agent's ability to discriminate between the iminium ion (intermediate) and the carbonyl (starting material).

The Chemoselectivity Hierarchy

STAB is superior because it is less basic and sterically bulkier than NaBH₄, suppressing direct reduction of the ketone/aldehyde. It reduces the iminium species at a rate significantly faster than the carbonyl reduction.[1]

G Start Piperidine (2° Amine) + Carbonyl Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Equilibrium SideProduct Alcohol Side Product (Direct Reduction) Start->SideProduct Slow Reduction (Avoided by STAB) Iminium Iminium Ion (Reactive Intermediate) Hemiaminal->Iminium -H2O (Acid Cat.) Product N-Alkylated Piperidine Iminium->Product Fast Reduction (STAB)

Figure 1: Kinetic pathway of reductive amination. STAB exploits the rate difference between iminium reduction (fast) and carbonyl reduction (slow).

Reagent Comparison Matrix
FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaCNBH₃) Ti(OiPr)₄ + NaBH₄
Role Primary Choice (Standard) Legacy / Specific pH needsSterically Hindered / Unreactive
Toxicity Low (Boric acid/Acetate byproducts)High (Generates HCN gas)Low
Acidity Mildly acidic (Self-buffering)Requires pH adjustment (pH 6)Lewis Acid (Water Scavenger)
Water Tolerance ModerateHighZero (Hydrolyzes rapidly)
Reaction Rate Fast for aldehydes; Moderate for ketonesSlowSlow (Two-step process)
Solvent DCE, DCM, THFMeOH, EtOHNeat or THF

Standard Operating Protocol (Method A: STAB)

Recommended for 90% of standard piperidine derivatizations.

Pre-Reaction Checklist
  • Stoichiometry: 1.0 equiv Piperidine : 1.1–1.2 equiv Carbonyl : 1.4–1.5 equiv STAB.

  • Solvent: 1,2-Dichloroethane (DCE) is preferred for rate; THF for solubility.[2] DCM is a viable alternative.

  • Acid Catalyst: Acetic Acid (AcOH) is mandatory for ketone substrates (1.0–2.0 equiv) to facilitate iminium formation. Optional for aldehydes.[2][3][4]

Step-by-Step Procedure
  • Charge: To a dry reaction vessel equipped with a stir bar, add the Piperidine derivative (1.0 equiv) and the Aldehyde/Ketone (1.1 equiv).

  • Solvate: Add DCE (concentration 0.2 M – 0.5 M).

  • Catalyze (Conditional): If reacting with a ketone, add Glacial Acetic Acid (1.0 equiv). Stir for 5–10 minutes.

    • Note: Formation of the iminium ion is often visible as a slight color change or clarity shift.

  • Reduce: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Incubate: Stir at Room Temperature (20–25 °C) under nitrogen/argon.

    • Aldehydes:[2][3][5][6][7][8] Complete in 30 min – 2 hours.

    • Ketones:[9] Complete in 2 – 16 hours.

  • Monitor: Check conversion by LCMS or TLC.

    • Target: Disappearance of the piperidine starting material.

  • Quench (Critical): Add saturated aqueous NaHCO₃ (volume equal to solvent). Stir vigorously for 15 minutes to quench residual borohydride.

Workup for Piperidines (The "Sticky Amine" Problem)

Piperidines are often polar and can remain in the aqueous phase if the pH is not managed.

  • pH Adjustment: Check the pH of the aqueous layer. If pH < 10, adjust with 1N NaOH until pH 12 . This ensures the piperidine is in the free-base form.

  • Extraction: Extract with DCM (3x).

  • Wash: Combine organics and wash with Brine (1x).

  • Dry: Dry over Na₂SO₄, filter, and concentrate.

Advanced Protocol (Method B: Titanium Rescue)

Use when Method A fails due to steric hindrance (e.g., reacting a piperidine with a bulky ketone like camphor or adamantanone).

Rationale

Titanium(IV) isopropoxide acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/enamine.[9]

Procedure
  • Complexation: Mix Piperidine (1.0 equiv) and Ketone (1.1 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or minimal dry THF.

  • Stir: Stir at ambient temperature for 6–12 hours (or 60 °C for 2 hours if very hindered).

  • Dilute: Dilute the viscous mixture with absolute Ethanol or MeOH.

  • Reduce: Add NaBH₄ (1.5 equiv) cautiously (exothermic).

  • Quench: Add water (very slowly). A heavy white precipitate (TiO₂) will form.

  • Filter: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with DCM.

  • Proceed: Continue to pH adjustment and extraction as in Method A.

Decision Tree & Troubleshooting

Workflow Start Start: Piperidine + Carbonyl CheckHindrance Is the Carbonyl Hindered? Start->CheckHindrance MethodA Use Method A (STAB) Solvent: DCE + AcOH CheckHindrance->MethodA No (Aldehyde/Simple Ketone) MethodB Use Method B (Ti(OiPr)4) Solvent: Neat -> EtOH CheckHindrance->MethodB Yes (Bulky Ketone) Monitor Monitor (LCMS/TLC) MethodA->Monitor MethodB->Monitor Result Conversion > 90%? Monitor->Result Success Workup (pH > 12) Result->Success Yes Stall Stalled Reaction Result->Stall No Fix1 Add Molecular Sieves or Heat (40°C) Stall->Fix1 Fix1->Monitor

Figure 2: Decision matrix for protocol selection and troubleshooting.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Iminium ion not forming.Add 1-2 eq. Acetic Acid; Switch to Method B (Ti(OiPr)₄).
Alcohol Byproduct Direct reduction of carbonyl.STAB is too active? Unlikely. Ensure carbonyl is not in large excess. Add amine before STAB.
Dialkylation (if using 1° amine) Over-reaction.Use Method A. STAB is selective. Add carbonyl slowly to amine solution.
Low Yield after Workup Product stuck in aqueous phase.Critical: Ensure aqueous layer pH > 12 during extraction. Use "Salting out" (saturate aqueous layer with NaCl).

Safety & Industrial Considerations

  • STAB Handling: While safer than NaCNBH₃, STAB releases Acetic Acid upon hydrolysis. Ensure ventilation.

  • Quenching: The quench with NaHCO₃ releases CO₂ gas. On large scale, add quench solution slowly to prevent foam-over.

  • Cyanide: If using the legacy NaCNBH₃ method, waste streams must be treated with bleach (hypochlorite) to oxidize cyanide before disposal. Method A (STAB) avoids this hazard entirely.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][8][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[2][10] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[10] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[10] The Journal of Organic Chemistry, 55(8), 2552–2554.[10] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[10] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

Sources

Application Note: High-Yield Esterification of 4-Amino-1-Methylpiperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The esterification of 4-amino-1-methylpiperidine-4-carboxylic acid presents a unique set of challenges distinct from standard amino acid synthesis. This molecule features a gem-disubstituted (or


-disubstituted) center at the C4 position, creating significant steric bulk that hinders nucleophilic attack at the carbonyl carbon. Furthermore, the molecule possesses two basic nitrogen centers (the 

-methyl piperidine ring and the primary 4-amino group), necessitating a protocol that manages zwitterionic solubility issues and prevents intermolecular polymerization.

This guide details a robust, scalable protocol using Thionyl Chloride (


) in Methanol . Unlike Fisher esterification (sulfuric acid catalyst), which can be sluggish for sterically hindered substrates, the thionyl chloride route generates a highly reactive acyl chloride intermediate in situ, driving the reaction to completion despite the steric hindrance.

Key Chemical Challenges Solved:

  • Steric Hindrance: The quaternary C4 carbon reduces reactivity. We utilize high-energy intermediates (acyl chlorides) to overcome the activation energy barrier.

  • Solubility: The zwitterionic starting material is insoluble in most organic solvents. The reaction conditions generate the soluble dihydrochloride salt immediately.

  • Stability: Isolation of the free base ester risks cyclization or hydrolysis. This protocol isolates the stable dihydrochloride salt .

Reaction Mechanism & Workflow

The reaction proceeds via the in situ formation of an acid chloride, followed by nucleophilic attack by methanol. The excess


 generated protonates both amine sites, preventing side reactions.
Process Flow Diagram (Graphviz)

EsterificationWorkflow cluster_safety Critical Safety Checks Start Starting Material 4-amino-1-methylpiperidine-4-carboxylic acid Reagents Reagent Prep Anhydrous MeOH (-10°C) Add SOCl2 dropwise Start->Reagents Suspend Solid Activation Activation Phase Formation of Acyl Chloride (in situ) Exothermic HCl generation Reagents->Activation Add SOCl2 TempControl Maintain <0°C during addition Reagents->TempControl Reflux Esterification Phase Reflux (65°C) for 16-24h Overcomes Steric Hindrance Activation->Reflux Heat GasTrap Scrub SO2/HCl gas Activation->GasTrap Workup Workup Evaporation of Solvent/SO2 Vacuum Drying Reflux->Workup Cool & Conc. Product Final Product Methyl ester Dihydrochloride salt (Hygroscopic Solid) Workup->Product Isolate

Caption: Workflow for the thionyl chloride mediated esterification, highlighting critical temperature control and gas evolution management.

Detailed Experimental Protocol

Target Product: Methyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride. Scale: 10.0 g (approx. 63 mmol) input.

Reagents & Equipment
ComponentGrade/SpecQuantityRole
Starting Material >97% Purity10.0 g (63.2 mmol)Substrate
Thionyl Chloride (

)
ReagentPlus, 99%13.8 mL (190 mmol)Activating Agent / Dehydrant
Methanol (MeOH) Anhydrous, <50 ppm

100 mLSolvent & Nucleophile
Equipment 250mL RBF, Reflux Condenser, Drying Tube (

), Ice/Salt Bath.
--
Step-by-Step Procedure

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Attach a reflux condenser topped with a drying tube or nitrogen inlet.

  • CRITICAL: Ensure the system is vented to a gas scrubber (NaOH trap) as

    
     and 
    
    
    
    gas will be evolved.

Step 2: Solvent Preparation & Activation

  • Charge 100 mL of anhydrous Methanol into the RBF.

  • Cool the methanol to -10°C to 0°C using an ice/salt bath.

  • Slowly add Thionyl Chloride (13.8 mL, 3.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

    • Note: The reaction is highly exothermic. Maintain internal temperature < 10°C to prevent flash boiling of methanol or formation of methyl chloride.

Step 3: Substrate Addition

  • Add the solid 4-amino-1-methylpiperidine-4-carboxylic acid (10.0 g) in portions to the cold solution.

  • The solid may not dissolve immediately; this is normal.

  • Allow the mixture to warm to room temperature (20-25°C) over 30 minutes.

Step 4: Reflux (Overcoming Sterics)

  • Heat the reaction mixture to reflux (65°C ) with vigorous stirring.

  • Maintain reflux for 16 to 24 hours .

    • Why: The gem-disubstituted carbon creates a "neopentyl-like" steric environment. Extended reflux ensures the bulky intermediate converts fully to the ester.

  • Monitoring (PAT): Monitor by TLC (System: MeOH/

    
    /
    
    
    
    10:89:1) or NMR. The starting material spot (baseline) should disappear.

Step 5: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution in vacuo (Rotary Evaporator) at 40°C to remove solvent and excess

    
    .
    
  • Co-evaporation: Add 20 mL of fresh methanol or toluene and re-evaporate (repeat 2x) to chase off residual

    
     and 
    
    
    
    .
  • Result: The product typically yields as a white to off-white hygroscopic solid (Dihydrochloride salt).

Step 6: Purification (Optional)

  • If the crude solid is colored, recrystallize from Methanol/Diethyl Ether .

  • Dissolve in minimum hot methanol, cool, and add diethyl ether until turbid. Store at 4°C.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral features.

Proton NMR ( or )

The spectrum must show the appearance of the methyl ester singlet and the retention of the N-methyl group.

SignalApprox. Shift (

ppm)
MultiplicityIntegrationAssignment
Ester Methyl 3.75 - 3.85 Singlet (s)3H

(Diagnostic)
N-Methyl 2.80 - 2.90 Singlet (s)3H

Piperidine Ring 2.0 - 3.5Multiplets8HRing protons
IR Spectroscopy[1]
  • Carbonyl Stretch: Look for a strong, sharp peak at 1735–1750 cm⁻¹ (Ester

    
    ).
    
  • Absence: The broad Carboxylic Acid O-H stretch (2500-3300 cm⁻¹) should be absent or significantly altered compared to the starting material.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Steric hindrance prevented attack.Increase reflux time to 48h or increase

to 5 equivalents.
Product is Sticky/Gum Residual

or solvent trapped.
Triturate the gum with anhydrous Diethyl Ether or Hexanes to induce crystallization.
Degradation/Yellowing Reaction temperature too high during addition.Ensure

addition is strictly controlled at <0°C.
Free Base Required? Protocol yields HCl salt.Caution: To obtain free base, dissolve salt in minimal water, cool to 0°C, basify with

to pH 10, and extract immediately with

. Use immediately.

References

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 272954, 4-Amino-1-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Vandoyen, A., et al. (2016). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

Creating compound libraries with a 4-aminopiperidine core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminopiperidine core is recognized as a "privileged structure" in medicinal chemistry, serving as the scaffold for numerous FDA-approved therapeutics including Fentanyl (opioid agonist), Astemizole (antihistamine), and Maraviroc (CCR5 antagonist). Its geometrical rigidity, combined with the ability to project substituents into defined vectors (N1 "Address" and N4 "Message" regions), makes it an ideal template for G-Protein Coupled Receptor (GPCR) and ion channel drug discovery.

This Application Note provides two validated protocols for generating 4-aminopiperidine libraries:

  • Solid-Phase Organic Synthesis (SPOS): A robust method for N4-functionalization using 2-chlorotrityl resin.

  • Solution-Phase Parallel Synthesis: A scavenger-resin assisted protocol for rapid N1/N4 diversification.

Strategic Library Design

The 4-aminopiperidine scaffold offers two primary vectors for diversification. Successful library design requires orthogonal functionalization of these sites.

  • Vector N1 (The Piperidine Nitrogen): Often dictates pharmacokinetic properties (ADME) and distal binding pocket interactions.

  • Vector N4 (The Exocyclic Amine): Typically serves as the primary pharmacophore ("Message") interacting with key residues (e.g., Aspartate in aminergic GPCRs).

Workflow Visualization

The following diagram outlines the logical flow for determining which synthetic route to utilize based on the desired library diversity.

LibraryStrategy Start Library Design Goal Decision Select Methodology Start->Decision Div_N4 Diversity Required at N4 Only? SPOS_Route Protocol A: Solid Phase (SPOS) (Resin-Bound N1) Div_N4->SPOS_Route High Purity, No Purification Div_Both Diversity Required at N1 & N4? Sol_Route Protocol B: Solution Phase (Scavenger Resin Assisted) Div_Both->Sol_Route Rapid Parallel Synthesis Decision->Div_N4 Focus on Primary Pharmacophore Decision->Div_Both Full SAR Exploration

Figure 1: Decision matrix for selecting the optimal synthetic methodology based on library diversity requirements.

Protocol A: Solid-Phase Organic Synthesis (SPOS)

Objective: Synthesis of N4-substituted-4-aminopiperidines with high purity. Mechanism: The secondary amine (N1) is loaded onto an acid-labile resin. The N4 position is deprotected and functionalized on-bead. Cleavage releases the N4-substituted product with a free N1, ready for final capping in solution if necessary.

Materials
  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (Loading: ~1.0–1.6 mmol/g).

  • Scaffold: 4-(Fmoc-amino)piperidine (HCl salt).

  • Reagents: DIPEA (Diisopropylethylamine), DCM (Dichloromethane), DMF (Dimethylformamide), Piperidine, TFA (Trifluoroacetic acid).

Step-by-Step Methodology
Step 1: Resin Loading (The "Address" Anchor)
  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL dry DCM. Swell for 20 min. Drain.

  • Loading: Dissolve 4-(Fmoc-amino)piperidine (1.2 eq relative to resin loading) and DIPEA (4.0 eq) in dry DCM (10 mL). Add to resin.[1][2][3][4]

  • Incubation: Shake gently for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction mixture (to cap unreacted trityl chloride sites) and shake for 20 min.

  • Wash: Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.

Step 2: Fmoc Deprotection[2][5]
  • Add 20% Piperidine in DMF (10 mL). Shake for 5 min. Drain.

  • Add 20% Piperidine in DMF (10 mL). Shake for 15 min. Drain.

  • Validation (Chloranil Test): Remove a few beads. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Result: Beads should turn dark blue/green (indicating free secondary amine? No, here it indicates the free primary amine at N4). Note: Chloranil is preferred over Kaiser for piperidines, but since N4 is a primary amine, Kaiser works too. Chloranil is safer for the resin integrity.

Step 3: N4 Functionalization (The "Message")

Select one of the following sub-routines:

  • Option A: Amide Coupling (carboxylic acids)

    • Mix R-COOH (3.0 eq), HATU (3.0 eq), and DIPEA (6.0 eq) in DMF. Activate for 2 min.

    • Add to resin.[1][2][3] Shake for 2 hours.

    • Wash: 3x DMF, 3x DCM.[3]

  • Option B: Sulfonylation (sulfonyl chlorides)

    • Mix R-SO2Cl (3.0 eq) and DIPEA (6.0 eq) in DCM.

    • Add to resin.[1][2][3] Shake for 4 hours.

Step 4: Cleavage & Isolation
  • Wash resin thoroughly (5x DCM) to remove all traces of DMF (DMF interferes with evaporation).

  • Cleavage Cocktail: Prepare 1% TFA in DCM (v/v).

  • Add 10 mL cocktail to resin. Shake for 2 min. Filter into a flask containing 1 mL MeOH (to scavenge trityl cation).

  • Repeat cleavage 3 times.[4]

  • Concentrate filtrate in vacuo.

  • Result: The product is the TFA salt of the N4-substituted 4-aminopiperidine.

Protocol B: Solution-Phase Parallel Synthesis (Scavenger Resin Assisted)

Objective: Rapid generation of libraries modified at both N1 and N4 without column chromatography. Mechanism: Sequential functionalization in solution, using polymer-supported reagents to "fish out" excess reactants.

Materials
  • Starting Material: 1-Boc-4-piperidone.

  • Scavenger Resins:

    • PS-Isocyanate: Scavenges excess nucleophiles (amines).

    • PS-Trisamine:[6] Scavenges excess electrophiles (acid chlorides/isocyanates).[6]

  • Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid, TFA.

Workflow Visualization

SolutionPhase Step1 1-Boc-4-piperidone + Amine (R-NH2) Step2 Reductive Amination (STAB, AcOH) Step1->Step2 Step3 Scavenge Excess Amine (PS-Isocyanate) Step2->Step3 Step4 Boc Deprotection (TFA/DCM) Step3->Step4 Step5 N1 Functionalization (R-COCl) Step4->Step5 Step6 Scavenge Excess Electrophile (PS-Trisamine) Step5->Step6 Final Pure Library Member Step6->Final

Figure 2: Linear workflow for solution-phase synthesis using scavenger resins to eliminate purification steps.

Step-by-Step Methodology
Step 1: Reductive Amination (N4 Introduction)
  • In a 2-dram vial, dissolve 1-Boc-4-piperidone (0.1 mmol, 1.0 eq) and Amine R-NH2 (0.12 mmol, 1.2 eq) in DCE (Dichloroethane, 1 mL).

  • Add Acetic Acid (1.0 eq). Shake for 30 min to form imine.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Shake at RT for 16 hours.

Step 2: Purification (Amine Scavenging)
  • Add PS-Isocyanate resin (2.0 eq relative to excess amine).

  • Shake for 4 hours. The isocyanate reacts with the unreacted R-NH2 to form an insoluble urea.

  • Filter.[6] Concentrate filtrate.[6]

  • Intermediate: 1-Boc-4-(substituted-amino)piperidine.

Step 3: N1 Deprotection & Functionalization
  • Treat intermediate with 50% TFA/DCM (1 mL) for 1 hour. Concentrate to dryness (removes Boc).

  • Redissolve in DCM (1 mL) + DIPEA (3.0 eq).

  • Add Electrophile (e.g., Benzoyl Chloride, 1.2 eq). Shake for 2 hours.

Step 4: Final Polishing (Electrophile Scavenging)
  • Add PS-Trisamine resin (2.0 eq relative to excess acid chloride).

  • Shake for 4 hours. The resin amine reacts with excess acid chloride.

  • Filter.[6] Concentrate.

  • Result: High-purity (>90%) library member ready for screening.

Quality Control & Data Summary

For library validation, randomly select 10% of the library for full characterization.

Table 1: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Loading (SPOS) Wet resin or old reagentsDry resin in vacuum desiccator (P2O5) overnight. Use fresh DIPEA.
Incomplete Coupling (N4) Steric hindrance at N4Double couple (repeat reaction). Switch from HATU to PyBOP.
Boc not removed (Soln) TFA concentration too lowEnsure 50% TFA/DCM ratio. Scavenge TFA salts with basic resin wash.
Impurity: Urea PS-Isocyanate breakthroughEnsure 2.0–3.0 equivalent excess of scavenger resin.
Analytical Specifications
  • LC-MS: Purity > 90% (UV 254 nm). Expected [M+H]+ peak must be dominant.

  • 1H NMR (DMSO-d6): Diagnostic peaks:

    • Piperidine C2/C6 protons:

      
       2.8–3.5 ppm (broad multiplets).
      
    • N4-H (if secondary):

      
       8.0–9.0 ppm (often broad, exchangeable).
      
    • Aromatic protons (if R=Aryl):

      
       7.0–8.0 ppm.
      

References

  • Evans, B. E., et al. (1988).[7] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. (Foundational paper on Privileged Structures)

  • Krajnc, P., et al. (2002). "Monolithic scavenger resins by amine functionalization of poly(4-vinylbenzyl chloride-co-divinylbenzene) PolyHIPE materials." Organic Letters, 4(15), 2497-2500. (Scavenger resin protocols)

  • Teodori, E., et al. (2004). "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry, 47(24), 6070–6081. (4-aminopiperidine SAR examples)

  • Dörwald, F. Z. (2000). Organic Synthesis on Solid Phase: Supports, Linkers, Reactions. Wiley-VCH. (Standard reference for 2-CTC resin handling)

Sources

Synthetic Routes to Fentanyl Analogues from Piperidine Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the primary synthetic routes to fentanyl and its analogues, originating from key piperidine intermediates. This guide emphasizes the chemical principles, methodological choices, and detailed protocols necessary for laboratory-scale synthesis, structured to provide both foundational knowledge and actionable procedures.

Introduction: The Centrality of the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine core is the quintessential pharmacophore for a vast class of potent synthetic opioids, most notably fentanyl and its numerous analogues.[1] First synthesized by Paul Janssen in 1960, the structure's genius lies in its amenability to chemical modification at three key positions, allowing for the fine-tuning of pharmacological properties such as potency, receptor selectivity, and duration of action.[2] These positions are:

  • The Piperidine Nitrogen (N1): Substitution at this position, typically with a phenethyl group as seen in fentanyl, is a primary determinant of µ-opioid receptor affinity and potency.[1]

  • The Anilino Nitrogen: Acylation of this nitrogen, most commonly with a propionyl group, is critical for high analgesic activity.[1]

  • The Piperidine Ring: Substitution on the ring itself can modulate activity and metabolic stability.

This guide will detail the established and optimized synthetic strategies to construct this scaffold and elaborate it into the final fentanyl structure, focusing on the Janssen, Siegfried, Valdez, and Gupta methodologies.

Foundational Intermediates: Synthesis of the 4-Piperidone Core

The convergent point for most fentanyl syntheses is a substituted 4-piperidone. The choice of the N1-substituent on this piperidone ring often defines the subsequent synthetic strategy. Two common methods for constructing this heterocyclic core are the Dieckmann Condensation and the Petrenko-Kritschenko Synthesis.

Dieckmann Condensation for N-Substituted-4-Piperidones

The Dieckmann condensation is a robust intramolecular reaction of a diester with a base to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[3] For N-substituted-4-piperidones, the synthesis begins with the Michael addition of a primary amine (e.g., benzylamine or phenethylamine) to two equivalents of an acrylate ester (e.g., methyl acrylate). The resulting aminodiester is then cyclized.[4][5]

Reaction Causality: The choice of a strong base (historically sodium ethoxide, now often sterically hindered bases like potassium t-butoxide) is critical to deprotonate the α-carbon of one ester group, generating the nucleophilic enolate required for the intramolecular cyclization.[5][6] The subsequent acidic workup and hydrolysis with decarboxylation is a standard and efficient method to remove the ester group, yielding the target 4-piperidone.[7][8]

Workflow: Dieckmann Condensation Route to N-Benzyl-4-piperidone

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation start Benzylamine + 2x Methyl Acrylate prod1 N,N-bis(β-propionate methyl ester) benzylamine start->prod1 Methanol prod2 Cyclic β-keto ester prod1->prod2 1. Strong Base (e.g., Na) 2. Toluene, Reflux prod3 1-Benzyl-4-piperidone prod2->prod3 HCl (aq), Reflux

Caption: Dieckmann cyclization to form the 4-piperidone core.

Major Synthetic Routes to Fentanyl Analogues

Four primary synthetic strategies are well-documented: the original Janssen method, the widely adapted Siegfried method, the highly efficient Valdez optimization, and the one-pot Gupta method.

The Janssen Method (The "Classic" Route)

The original synthesis developed by Janssen Pharmaceutica is a multi-step process that utilizes a protecting group strategy.[6][9] It is a robust but somewhat lengthy pathway compared to more modern iterations.[10]

Core Logic: This route begins with a pre-functionalized piperidine, 1-benzyl-4-piperidone. The benzyl group serves as a protecting group for the piperidine nitrogen. After construction of the core 4-anilinopiperidine structure and acylation, the benzyl group is removed via hydrogenolysis and replaced with the desired phenethyl group in the final step.[6][11]

Workflow: The Janssen Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Alkylation start 1-Benzyl-4-piperidone + Aniline step1 N-(1-benzyl-4-piperidyl)aniline start->step1 1. Toluene, p-TsOH 2. LiAlH4 step2 Benzylfentanyl step1->step2 Propionic Anhydride step3 Norfentanyl step2->step3 H2, Pd/C end Fentanyl step3->end Phenethyl Halide, Base (Na2CO3)

Caption: The four-stage Janssen synthesis of fentanyl.

Protocol: Janssen Synthesis

  • Step 1: Synthesis of N-(1-benzyl-4-piperidyl)aniline. A mixture of 1-benzyl-4-piperidone, aniline, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 15 hours with azeotropic removal of water to form the intermediate imine.[6][12] The crude imine is then reduced, for example, with lithium aluminum hydride (LiAlH₄) in anhydrous ether, to yield N-(1-benzyl-4-piperidyl)aniline.[6]

  • Step 2: Synthesis of Benzylfentanyl. The resulting 1-benzyl-4-anilinopiperidine is acylated by refluxing with propionic anhydride for several hours.[6][9]

  • Step 3: Synthesis of Norfentanyl (Debenzylation). The benzyl group is removed from benzylfentanyl via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[6]

  • Step 4: Synthesis of Fentanyl. Norfentanyl is N-alkylated with a phenethyl halide (e.g., 2-phenethyl bromide) in the presence of a base such as sodium carbonate to yield the final fentanyl product.[6][13]

The Siegfried Method (The "Convergent" Route)

The Siegfried method is a more convergent and widely used approach that avoids the protecting group strategy of the Janssen route.[10][14]

Core Logic: This pathway begins with the synthesis of the final N1-substituted piperidone, N-phenethyl-4-piperidone (NPP). This key intermediate is then converted directly to the immediate precursor, 4-anilino-N-phenethylpiperidine (ANPP), which is acylated in the final step.[13][15]

Workflow: The Siegfried Synthesis

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Acylation start 4-Piperidone + Phenethyl Bromide npp N-Phenethyl-4-piperidone (NPP) start->npp Base (e.g., K2CO3) anpp 4-Anilino-N-phenethylpiperidine (ANPP) npp->anpp 1. Aniline, p-TsOH 2. NaBH4 fentanyl Fentanyl anpp->fentanyl Propionyl Chloride

Caption: The three-stage Siegfried synthesis of fentanyl.

Protocol: Siegfried Synthesis

  • Step 1: Synthesis of N-phenethyl-4-piperidone (NPP). 4-piperidone hydrochloride is reacted with phenethyl bromide in a suitable solvent like acetonitrile in the presence of a base (e.g., sodium or potassium carbonate) and refluxed for ~24 hours.[16]

  • Step 2: Synthesis of 4-anilino-N-phenethylpiperidine (ANPP). NPP and aniline are refluxed in toluene with a catalytic amount of p-toluenesulfonic acid to form the imine. The resulting solution is then treated with a reducing agent, such as sodium borohydride (NaBH₄), to yield ANPP.

  • Step 3: Synthesis of Fentanyl. ANPP is dissolved in a suitable solvent and reacted with an acylating agent, such as propionyl chloride or propionic anhydride, to produce fentanyl.[6]

The Valdez Method (The "Optimized" Route)

Researchers Valdez, Leif, and Mayer published a highly optimized, efficient three-step synthesis that has become a benchmark for laboratory-scale production due to its high yields and well-defined conditions.[17][18] This method is essentially a refinement of the Siegfried route.

Core Logic: The key improvements in the Valdez method lie in the optimization of reagents and conditions for each step of the Siegfried pathway. Specifically, it employs cesium carbonate for the initial alkylation and the milder, more selective sodium triacetoxyborohydride for the reductive amination, leading to cleaner reactions and higher overall yields.[17][19]

Workflow: The Valdez Optimized Synthesis

G cluster_0 Step 1: Optimized N-Alkylation cluster_1 Step 2: Optimized Reductive Amination cluster_2 Step 3: Optimized Acylation start 4-Piperidone HCl + (2-Bromoethyl)benzene npp N-Phenethyl-4-piperidone (NPP) start->npp Cs2CO3, Acetonitrile, 80°C anpp 4-Anilino-N-phenethylpiperidine (ANPP) npp->anpp Aniline, NaBH(OAc)3, Acetic Acid, DCE fentanyl Fentanyl anpp->fentanyl Propionyl Chloride, DIPEA, CH2Cl2

Caption: The three-stage Valdez optimized synthesis of fentanyl.

Protocol: Valdez Optimized Synthesis [17][19]

  • Step 1: N-phenylethylpiperidin-4-one (NPP).

    • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) and cesium carbonate (2.5 eq) in acetonitrile, add 2-(bromoethyl)benzene (1.0 eq).

    • Heat the mixture to 80°C and stir for 5 hours.

    • After cooling, filter the solids and concentrate the filtrate in vacuo.

    • Purify the resulting oil by flash column chromatography (EtOAc/hexanes) to yield NPP as a light yellow oil (Typical Yield: 88%).

  • Step 2: N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP).

    • Dissolve NPP (1.0 eq) and aniline (1.1 eq) in 1,2-dichloroethane (DCE).

    • Add acetic acid (1.0 eq) followed by portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

    • Stir the mixture at room temperature for 14 hours.

    • Quench the reaction with aqueous NaOH solution. Extract the aqueous layer with dichloromethane.

    • Combine organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography (EtOAc/hexanes) to yield ANPP (Typical Yield: 91%).

  • Step 3: Fentanyl.

    • Dissolve ANPP (1.0 eq) in dichloromethane and add diisopropylethylamine (DIPEA) (2.0 eq).

    • Cool the solution to 0°C in an ice bath.

    • Add propionyl chloride (2.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Purify the crude product directly by flash column chromatography (EtOAc/hexanes) to yield fentanyl (Typical Yield: 95%).

The Gupta Method (The "One-Pot" Route)

The Gupta method streamlines the synthesis by combining multiple steps into a single reaction vessel, which increases efficiency by eliminating the need for intermediate workups and purifications.[20][21][22]

Core Logic: This procedure performs three successive reactions in one pot at room temperature. It begins with the reductive amination of 4-piperidone with phenylacetaldehyde to form NPP in situ. Without isolation, aniline is added for a second reductive amination to form ANPP. Finally, propionyl chloride is added to the same mixture to yield fentanyl.[21][22] The use of sodium triacetoxyborohydride is crucial as it is mild enough to selectively reduce the iminium ions formed in the first two steps without reducing the starting carbonyl compounds.[21]

Workflow: The Gupta One-Pot Synthesis

G cluster_0 One-Pot Reaction Vessel start 4-Piperidone HCl reagent1 + Phenylacetaldehyde + Triethylamine + NaBH(OAc)3 intermediate1 NPP (in situ) start->intermediate1 Step 1 (24h) reagent2 + Aniline + Acetic Acid + NaBH(OAc)3 intermediate2 ANPP (in situ) intermediate1->intermediate2 Step 2 (24h) reagent3 + Propionyl Chloride product Fentanyl intermediate2->product Step 3 (2h)

Caption: Sequential reactions in the Gupta one-pot synthesis.

Data Summary and Method Comparison

The choice of synthetic route depends on available starting materials, required scale, and desired purity. The Valdez method offers the highest reported yields due to its optimized conditions, while the Gupta method provides operational simplicity.

Synthetic StepJanssen MethodSiegfried MethodValdez Method (Optimized)Gupta Method (One-Pot)
Starting Piperidone 1-Benzyl-4-piperidone4-Piperidone4-Piperidone4-Piperidone
Key Intermediate 1 N-(1-benzyl-4-piperidyl)anilineN-Phenethyl-4-piperidone (NPP)N-Phenethyl-4-piperidone (NPP)NPP (in situ)
Key Intermediate 2 Norfentanyl4-Anilino-N-phenethylpiperidine (ANPP)4-Anilino-N-phenethylpiperidine (ANPP)ANPP (in situ)
Overall Yield Moderate (not specified)[6]~47% (example)~73-78% [17][19]~40%[21]
Key Advantages Well-established, uses stable intermediates.More convergent, fewer steps than Janssen.Highest reported yields, clean reactions.Operationally simple, fewer workups.
Key Disadvantages Longest route, requires expensive catalyst (Pd/C) and harsh reducing agent (LiAlH₄).[6]Lower yields than optimized routes.Requires multiple chromatographic purifications.Lower overall yield, potential for more side products.

Purification and Characterization

Purification is a critical final step to ensure the removal of unreacted starting materials, reagents, and reaction byproducts.

Purification Protocols
  • Flash Column Chromatography: For laboratory scale, flash chromatography on silica gel is the most common method for purifying intermediates (NPP, ANPP) and the final fentanyl free base. A typical eluent system is a gradient of ethyl acetate in hexanes.[17][19]

  • Recrystallization of the Hydrochloride Salt: A common method for final purification involves converting the fentanyl free base to its hydrochloride salt, which can then be recrystallized.

    • Dissolve the crude fentanyl free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).[19][23]

    • Add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in Et₂O) dropwise until precipitation is complete.[19]

    • Stir the resulting suspension, then collect the solid by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum.[19]

    • For higher purity, the salt can be recrystallized from a suitable solvent like acetone.[22]

  • Reverse-Phase Preparative Chromatography: For industrial scales, reverse-phase preparative HPLC is used. The impure fentanyl is acidified and passed through a column (e.g., C8 or C18 silica), then eluted with an aqueous acetonitrile gradient to isolate the highly pure product.[16][24]

Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.[19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[19]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The synthesis of fentanyl analogues from piperidine intermediates is a well-trodden field with several established and optimized routes. The classic Janssen method, while historically significant, has largely been supplanted by more efficient strategies. The Siegfried method provides a more direct pathway, which has been further refined by the Valdez method to achieve excellent yields through careful selection of reagents and conditions. The Gupta one-pot method offers the greatest operational simplicity, albeit with a trade-off in overall yield. The choice of method will ultimately be guided by the specific goals of the research, available resources, and the desired scale of production. A thorough understanding of the underlying chemical principles and adherence to detailed, optimized protocols are paramount for success in this area of synthetic chemistry.

References

  • Hsu, F. L., & Banks, H. D. (1992). Fentanyl Synthetic Methodology: A Comparative Study. U.S. Army Armament, Munitions and Chemical Command, Chemical Research, Development and Engineering Center. Retrieved from [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. Retrieved from [Link]

  • Drug Enforcement Administration. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Federal Register. Retrieved from [Link]

  • Broocksom, T. J., et al. (2022). Application of continuous flow processes in the synthesis of fentanyl opioids. University of São Paulo Digital Library of Theses and Dissertations. Retrieved from [Link]

  • Alza Corporation. (2005). Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography. Google Patents (WO2005044798A1).
  • Carroll, F. I. (2024). Investigations Into Illicit Synthesis of Fentanyl. RMIT Research Repository. Retrieved from [Link]

  • Shulgin, A. (2011). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Science. Retrieved from [Link]

  • Hayes, S. A. (2025). A Review on the History, Synthesis, and Detection of Fentanyl. Texas Tech University. Retrieved from [Link]

  • Gupta, P. K., Ganesan, K., Pande, A., & Malhotra, R. C. (2005). A convenient one pot synthesis of fentanyl. Journal of Chemical Research, 2005(7), 452-453. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Scite.ai. (2005). A convenient one pot synthesis of fentanyl. Retrieved from [Link]

  • Council of Scientific and Industrial Research. (2016). A kind of crystal formation of Fentanyl. Google Patents (CN103044398B).
  • The Center for Forensic Science Research & Education. (n.d.). Fentanyl Purity, Potency, & Synthesis. Retrieved from [Link]

  • U.S. Army Combat Capabilities Development Command Chemical Biological Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]

  • Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Office of Scientific and Technical Information. Retrieved from [Link]

  • Marsing, C. J., et al. (2003). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 5(18), 3253-3255. Retrieved from [Link]

  • U.S. Army Chemical Research, Development and Engineering Center. (1988). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

  • Gupta, P. K., Ganesan, K., Pande, A., & Malhotra, R. C. (2005). A convenient one pot synthesis of fentanyl. ResearchGate. Retrieved from [Link]

  • de Bruin-Hoegée, M., Kleiweg, D., Noort, D., & van Asten, A. (2021). Reaction scheme of fentanyl synthesized by the One-Pot Gupta method... ResearchGate. Retrieved from [Link]

  • Drug Enforcement Administration. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Federal Register. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. Retrieved from [Link]

  • Drug Enforcement Administration. (2019). Designation of Benzylfentanyl and 4-Anilinopiperidine as List I Chemicals. Federal Register. Retrieved from [Link]

  • Heravi, M. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer... ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Retrieved from [Link]

  • Jones, G., et al. (1970). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Army Chemical Research, Development and Engineering Center. (1987). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Shanghai Macklin Biochemical Co.,Ltd. (2023). Preparation method of N-benzyl-4-piperidone. Google Patents (CN116924967A).
  • SWGDrug. (2005). FENTANYL. Retrieved from [Link]

  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]

  • Heravi, M. M., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer... ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Fentanyl citrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Retrieved from [Link]

  • Van Bever, W. F., et al. (1976). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. PubMed. Retrieved from [Link]

  • Janssen Pharmaceutica N.V. (2007). Process of making fentanyl intermediates. Google Patents (EP1812391A2).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-amino-1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of Methyl 4-amino-1-methylpiperidine-4-carboxylate. This document is structured as a dynamic resource, moving from high-level frequently asked questions to specific, hands-on troubleshooting and detailed protocols.

Introduction: Understanding the Challenge

Methyl 4-amino-1-methylpiperidine-4-carboxylate is a valuable synthetic intermediate, frequently used as a building block in medicinal chemistry and pharmaceutical development.[1] Its structure, however, presents a unique set of purification challenges. The molecule contains two basic nitrogen centers (a tertiary N-methylpiperidine and a primary 4-amino group) and a hydrolytically sensitive methyl ester. These functional groups dictate its chromatographic behavior, often leading to issues such as poor peak shape, low recovery, and co-elution with related impurities. The primary difficulty arises from the strong interaction of the basic amine groups with the acidic silanol groups on standard silica gel stationary phases, causing significant peak tailing and potential irreversible adsorption.[2][3] This guide will explore the causality behind these issues and provide robust, field-proven strategies to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying Methyl 4-amino-1-methylpiperidine-4-carboxylate on standard silica gel?

The principal challenge is the strong acid-base interaction between the molecule's two amine functional groups and the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction leads to several problems:

  • Severe Peak Tailing: The analyte adsorbs strongly and elutes slowly and unevenly, resulting in broad, tailing peaks.

  • Irreversible Adsorption: A portion of the compound can bind so strongly that it does not elute from the column, leading to poor mass recovery.[4]

  • On-Column Degradation: The acidic nature of the silica surface can potentially catalyze the hydrolysis of the methyl ester, especially if aqueous mobile phases are used improperly.

Q2: How can I prevent my compound from tailing on a silica gel column?

To mitigate the interaction with silanol groups, the mobile phase must be modified to "shield" the analyte from these active sites. The most common and effective strategy is the addition of a small amount of a basic modifier.[3]

  • Triethylamine (TEA) or Ammonia: Adding 0.1-1% TEA or ammonia (e.g., in methanol) to the eluent is a standard practice. These bases are stronger and will preferentially interact with the acidic silanol sites, allowing the target compound to elute more symmetrically.[2][3]

  • Use Amine-Functionalized Silica: An alternative is to use a specialty stationary phase, such as amine-bonded silica. These phases have a less acidic surface and are specifically designed for the purification of basic compounds.[3]

Q3: Which chromatographic mode is generally most effective for this molecule?

There is no single "best" mode; the choice depends on the scale, required purity, and nature of the impurities.

  • For crude, large-scale purifications , normal-phase chromatography on silica gel with a basic modifier or on amine-functionalized silica is often the most practical and cost-effective approach.[3][5]

  • For high-purity applications (e.g., removing closely related impurities), Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), or Ion-Exchange Chromatography (IEX) offer superior resolution and selectivity.[6][7][8] Mixed-mode chromatography, which combines multiple retention mechanisms, is also a powerful option for complex separations.[9][10]

Q4: My compound is highly polar. Will it even retain on a C18 reversed-phase column?

Retention in reversed-phase can be a challenge for polar compounds like this one.[11] Under standard acidic mobile phase conditions (e.g., with 0.1% TFA or formic acid), the amines will be protonated, making the molecule highly polar and causing it to elute very early, often near the void volume, with poor retention.[12] To achieve retention, you must suppress the ionization of the amines by using a high-pH mobile phase (e.g., pH > 10). This neutralizes the amines, making the molecule more hydrophobic and allowing it to interact with the C18 stationary phase.[2]

Chromatographic Method Selection Guide

Choosing the correct chromatographic strategy is critical for a successful purification. The properties of Methyl 4-amino-1-methylpiperidine-4-carboxylate—namely its basicity and polarity—dictate which methods are most suitable.

Method Selection Decision Pathway

The following diagram outlines a logical workflow for selecting the optimal purification strategy.

Fig. 1: Method Selection for Purifying a Polar Basic Compound start Crude Sample scale Purification Scale? start->scale purity High Purity Needed? scale->purity Small (<1 g) npc Normal Phase (Flash) - Silica + Basic Modifier - Amine-bonded Silica scale->npc Large (>1 g) purity->npc No hplc Preparative HPLC purity->hplc Yes impurities Impurities Polarity? rpc Reversed Phase (RP) - High pH Mobile Phase impurities->rpc Less Polar hilic HILIC - For polar analytes impurities->hilic More Polar iex Ion Exchange (IEX) - Cation Exchange impurities->iex Different Charge State hplc->impurities mmc Mixed-Mode (MMC) - IEX/RP or IEX/HILIC iex->mmc Complex Mixture

Caption: Method selection workflow for purification.

Comparison of Chromatographic Modes
ModeStationary PhaseMobile Phase PrincipleProsCons
Normal Phase (NPC) Silica Gel (+ basic modifier) or Amine-bondedNon-polar solvent with polar modifier (e.g., Hexane/EtOAc + TEA)High loading capacity, cost-effective for large scale.Lower resolution, risk of tailing and low recovery on standard silica.[4]
Reversed Phase (RPC) C18, C8Aqueous buffer with organic modifier (e.g., Water/ACN). High pH is required. Excellent resolution, highly reproducible.Low loading capacity, requires high pH for retention, potential for ester hydrolysis.
HILIC Bare Silica, Amide, Diol, ZwitterionicHigh organic (>80% ACN) with a small amount of aqueous buffer.[13]Excellent retention for highly polar compounds, MS-compatible mobile phases.[7]Sensitive to water content, longer equilibration times.[13]
Ion Exchange (IEX) Strong or Weak Cation ExchangerAqueous buffer with a salt or pH gradient for elution.[8]Highly selective based on charge, high capacity.Only separates charged species, sensitive to buffer pH and ionic strength.[14]
Mixed-Mode (MMC) C18 with IEX ligands (e.g., C18/SCX)Can utilize both RP and IEX elution mechanisms.Orthogonal selectivity, can separate complex mixtures in a single run.[9]Method development can be more complex.

Troubleshooting Guide

Q: I see severe peak tailing and my compound is not eluting from my silica gel flash column, even with 10% Methanol in DCM. What is happening?

A: This is a classic sign of strong silanol interactions. The two basic amines on your molecule are binding tightly to the acidic silica surface. At this point, you are likely experiencing irreversible adsorption, and recovery will be very low.

Solution Workflow:

Fig. 2: Troubleshooting Peak Tailing/No Elution start Problem: Severe Tailing or No Elution on Silica Gel check_stability Is compound stable on silica? (Run 2D TLC) start->check_stability add_modifier Action: Add 1% Triethylamine (TEA) or 1% NH4OH to mobile phase check_stability->add_modifier Yes end_bad Consider Alternative Mode (RP-HPLC, HILIC, IEX) check_stability->end_bad No (Degradation) result1 Is peak shape improved? add_modifier->result1 switch_phase Action: Switch to Amine-Functionalized or Alumina Stationary Phase result1->switch_phase No / Still Tailing end_good Purification Successful result1->end_good Yes result2 Is separation adequate? switch_phase->result2 result2->end_good Yes result2->end_bad No

Caption: Workflow for addressing severe peak tailing.

Causality: The added base (TEA) neutralizes the acidic sites on the silica, preventing the protonation and strong ionic binding of your basic compound.[3] An amine-functionalized column provides a basic surface, which repels the basic analyte, leading to better peak shape.[2]

Q: I am trying to use reversed-phase HPLC, but my compound elutes in the void volume. How can I get it to retain?

A: Your compound is too polar in its protonated state for reversed-phase retention. The pKa of the piperidine nitrogen is likely around 9-10. In a typical acidic mobile phase (pH 2-4), both amines are protonated (-NH3+ and >NHCH3+), making the molecule highly water-soluble and preventing interaction with the hydrophobic C18 chains.

Solution:

  • Increase Mobile Phase pH: Switch to a high-pH mobile phase. A buffer of pH 10 (e.g., ammonium bicarbonate or a phosphate buffer, if compatible with your system) will deprotonate the amine groups, rendering the molecule neutral and significantly more hydrophobic.[2] This will dramatically increase retention.

  • Use a pH-Stable Column: Ensure your reversed-phase column is designed for use at high pH. Many standard silica-based C18 columns degrade above pH 8. Hybrid or polymer-based columns are recommended for high-pH applications.

  • Consider HILIC: If high-pH is not an option, HILIC is an excellent alternative for retaining very polar compounds.[7][11]

Q: My final product purity is low, and I suspect an impurity that is very similar to my product. What is the best high-resolution technique?

A: For separating closely related analogs, you need a technique with a different selectivity mechanism than standard NPC or RPC.

  • Ion-Exchange Chromatography (IEX): If the impurity has a different charge state or pKa, IEX can provide exceptional selectivity.[8] As your compound is cationic at neutral/acidic pH, a cation-exchange column would be appropriate. Elution is typically achieved by increasing the salt concentration or pH of the mobile phase.[15]

  • Mixed-Mode Chromatography (MMC): This is a powerful, modern approach.[16] A column with both reversed-phase and ion-exchange characteristics (e.g., RP-Cation Exchange) can exploit subtle differences in both hydrophobicity and charge simultaneously, often achieving separations impossible with a single mode.[10]

  • Chiral Chromatography: If you are dealing with enantiomers or diastereomers of a substituted analog, a chiral stationary phase (CSP) is required.[17][18]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with Basic Modifier

This protocol is suitable for purifying gram-scale quantities of the crude product to moderate purity.

  • TLC Analysis:

    • Prepare a TLC developing chamber with a solvent system of 95:5 Dichloromethane (DCM):Methanol.

    • Prepare a second, identical chamber, but add 1% triethylamine (TEA) to the solvent system (e.g., 10 mL of 95:5 DCM:MeOH + 100 µL TEA).

    • Spot the crude material on two separate TLC plates and develop one in each chamber.

    • Observe: The spot in the TEA-containing chamber should be much tighter and have a higher Rf value. This is the system you will use for the column. Adjust the MeOH content to achieve an Rf of ~0.3.

  • Column Preparation:

    • Select a silica gel column (e.g., 100-200 mesh) with a mass approximately 50-100 times that of your crude sample.[5]

    • Prepare the mobile phase identified by TLC (e.g., 90:10:1 DCM:MeOH:TEA).

    • Pack the column using the mobile phase as a slurry. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of DCM.

    • Alternatively (for better resolution): Adsorb the crude material onto a small amount of silica gel (~2-3x the sample weight). To do this, dissolve the sample in a volatile solvent (like DCM), add the silica, and evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder.

    • Carefully load the dissolved sample or the dry-loaded silica onto the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and should co-evaporate.

Protocol 2: High-pH Reversed-Phase HPLC

This protocol is designed for high-purity polishing of small quantities (<100 mg).

  • System and Column:

    • HPLC System: A preparative or semi-preparative HPLC.

    • Column: A high-pH stable C18 column (e.g., Agilent Zorbax Extend-C18, Waters XBridge C18).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with ammonium hydroxide.

    • Mobile Phase B: Acetonitrile (ACN).

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the sample in 50:50 ACN:Water.

    • Using an analytical version of the chosen column, inject the sample and run a gradient from 5% to 95% B over 15-20 minutes.

    • Identify the elution percentage of your target compound.

  • Preparative Run:

    • Based on the analytical run, develop a focused gradient for the preparative column. For example, if the compound eluted at 40% ACN, a preparative gradient might be 25-55% ACN over 30 minutes.

    • Dissolve the sample in the initial mobile phase conditions at a concentration not exceeding 10-20 mg/mL.

    • Inject the sample and run the preparative method.

    • Collect fractions corresponding to the main peak.

  • Work-up:

    • Confirm the purity of the fractions by analytical HPLC.

    • Combine pure fractions. Most of the ACN can be removed by rotary evaporation.

    • The remaining aqueous solution containing ammonium bicarbonate can be lyophilized (freeze-dried) to yield the pure product as a solid. The ammonium bicarbonate buffer is volatile and will be removed during lyophilization.

References

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents.

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - ResearchGate.

  • Purification techniques for Piperidine-1-carbonyl azide - Benchchem.

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com.

  • Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate - SIELC Technologies.

  • 4-Amino-1-methylpiperidine-4-carboxylic acid | C7H14N2O2 | CID 272954 - PubChem.

  • 4-Amino-1-methylpiperidine - Chem-Impex.

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate.

  • Ion Exchange Chromatography of Amino Acids - ACS Publications.

  • 4-AMINO-1-METHYL-4-PIPERIDINECARBOXYLIC ACID | 15580-66-2 - ChemicalBook.

  • Mixed-Mode Chromatography—A Review - LCGC International.

  • HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions.

  • HPLC Troubleshooting Guide - MilliporeSigma.

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH.

  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme Connect.

  • Why HILIC is what your polar compounds need for purification - Buchi.com.

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate.

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent.

  • Decoding Amino Acids Using Ion Chromatography - AnalyteGuru - Thermo Fisher Scientific.

  • (PDF) Mixed-Mode Chromatography - ResearchGate.

  • Guide to Ion-Exchange Chromatography - Harvard Apparatus.

  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds - Benchchem.

  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers - ResearchGate.

  • Troubleshooting Flash Column Chromatography - University of Rochester.

  • Fundamentals of mixed mode (multimodal) chromatography - Cytiva.

Sources

Technical Support Center: Large-Scale Production of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Scope: Scale-up (100g – 10kg), Impurity Control, and Safety Compliance

Introduction: The "Hidden" Challenges of the Piperidine Scaffold

Welcome to the technical support center. If you are here, you likely encountered the "solubility trap" or the "dimerization curse" typical of 4-aminopiperidine synthesis. This scaffold is a privileged structure in medicinal chemistry (e.g., fentanyl analogues, antihistamines, neurokinin antagonists), but its amphoteric nature and nucleophilicity profile present unique process chemistry challenges.

This guide moves beyond academic preparations to address Critical Process Parameters (CPPs) required for reproducible, kilogram-scale manufacturing.

Module 1: Synthesis & Reaction Optimization

Q1: I am seeing significant amounts of "dimer" (bis-alkylated) impurity during reductive amination. How do I stop this?

Diagnosis: The "dimer" forms because the secondary amine product (the desired 4-aminopiperidine) is often more nucleophilic than the primary amine starting material. It competes for the unreacted ketone (4-piperidone), leading to a tertiary amine impurity.

Technical Solution: You must decouple imine formation from the reduction step. In "one-pot" procedures at scale, if the hydride is present while free ketone exists, the product will react with the ketone.

Corrective Protocol (Stepwise Reductive Amination):

  • Imine Formation (The "Dry" Phase):

    • Charge 4-piperidone (1.0 eq) and the primary amine (1.05 eq) in Toluene or DCM.

    • Crucial: Add a dehydrating agent (Ti(OiPr)4 or MgSO4) or use a Dean-Stark trap. Water drives the equilibrium back to the ketone.

    • Stir until ¹H NMR shows >98% conversion of ketone to imine.

  • Reduction (The "Wet" Phase):

    • Cool the mixture to 0°C.

    • Add the hydride source (e.g., NaBH(OAc)3) only after imine formation is complete.

    • Scale-up Note: If using NaBH4 (cheaper), you must add methanol slowly to the imine solution to activate the borohydride without generating excessive hydrogen gas.

Q2: My reaction stalled. I used Sodium Triacetoxyborohydride (STAB), but the ketone remains.

Diagnosis: STAB is moisture-sensitive.[1][2][3] On a large scale, "opening the bag" introduces enough ambient humidity to decompose the surface of the reagent, releasing Acetic Acid and deactivating the hydride.

Troubleshooting Steps:

  • Assay the Reagent: Perform a gas evolution test. Mix a small aliquot of STAB with water; if vigorous bubbling (

    
    ) does not occur immediately, your reagent is dead.
    
  • Solvent Choice: STAB reacts slowly with methanol. Use DCE (Dichloroethane) or THF for the reaction, and strictly control water content (<0.1% KF).

Module 2: Work-up & Isolation (The "Downstream" Nightmare)

Q3: The product is stuck in the aqueous phase. Standard extraction with Ethyl Acetate yields nothing.

Diagnosis: 4-Aminopiperidines are highly polar diamines. At neutral or low pH, they are fully protonated (dications) and stay in water. Even at high pH, their logP is often too low for non-polar solvents.

The "Salting Out" Protocol:

ParameterStandard Method (Fails)High-Recovery Method (Recommended)
pH Adjustment NaOH to pH 10NaOH to pH > 12 (Ensure free base form)
Aqueous Phase Pure waterSaturated NaCl (Brine) (Reduces water solubility of organics)
Extraction Solvent Ethyl Acetate / EtherDCM : Isopropanol (3:1 ratio) or n-Butanol
Number of Extractions 3 x Volume5 x Volume (due to low partition coefficient)

Alternative Isolation (Precipitation): Instead of extraction, consider isolating the product as a salt directly from the reaction mixture (if using non-aqueous workup) or by adding acid to the organic extract.

  • Oxalate Salts: Often crystalline and non-hygroscopic.

  • HCl Salts: often hygroscopic; handle in a dry room.

Module 3: Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for minimizing impurities (Alcohol vs. Dimer) during the reductive amination workflow.

ReductiveAminationLogic Start Start: 4-Piperidone + Amine ImineCheck Check Imine Formation (NMR/HPLC) Start->ImineCheck WaterRemoval Action: Add Dehydrating Agent (Ti(OiPr)4 or Dean-Stark) ImineCheck->WaterRemoval Imine < 95% HydrideAdd Add Hydride Source (STAB or NaBH4) ImineCheck->HydrideAdd Imine > 98% WaterRemoval->ImineCheck Recycle ImpurityBranch Risk: Co-existence of Product & Ketone HydrideAdd->ImpurityBranch Fast Addition / Poor Mixing Product RESULT: 4-Aminopiperidine (Mono-alkylated) HydrideAdd->Product Controlled Addition Dimer RESULT: Bis-alkylated Dimer (Critical Impurity) ImpurityBranch->Dimer Product attacks Ketone

Caption: Logic flow for minimizing bis-alkylation (dimer) during reductive amination. Note the critical "Imine Check" loop.

Module 4: Safety & Regulatory Compliance

Q4: What are the specific safety hazards for scaling this up to 10kg?

1. Hydrogen Evolution (Exotherm Control):

  • Hazard: When using Borohydrides (NaBH4, STAB) on a kg-scale, quenching excess reagent releases massive amounts of Hydrogen gas (

    
    ).
    
  • Control: Do not quench with strong acid immediately. Use Acetone first (reacts with borohydride to form isopropanol derivative), then slowly add water. Ensure reactor headspace is swept with Nitrogen.

2. Thermal Runaway:

  • Hazard: Imine formation is exothermic; Reduction is exothermic.

  • Control: Dosing time for the hydride must be controlled by Reaction Calorimetry (RC1) data. Never add solid hydride in one portion. Use a slurry or solution dosing pump.

Q5: Are there regulatory "watchlists" for this scaffold?

Yes. Many 4-aminopiperidines are immediate precursors to Fentanyl and its analogues.

  • NPP (N-Phenethyl-4-piperidinone): A Listed List I Chemical.

  • ANPP (4-Anilino-N-phenethylpiperidine): The direct reductive amination product of NPP and Aniline.

  • Compliance: If your R group is a phenethyl or similar moiety, you must verify compliance with local DEA (US) or INCB (International) regulations regarding "Scheduled Precursors."

References

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. [Link]

  • National Institutes of Health (NIH). (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth, experience-driven answers to frequently encountered issues, focusing on the underlying chemical principles to empower you to troubleshoot your experiments effectively.

Section 1: Overview of Synthetic Strategies

Methyl 4-amino-1-methylpiperidine-4-carboxylate is a crucial building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its structure, featuring a quaternary α-amino ester functionality, presents unique synthetic challenges. The most prevalent and industrially scalable approaches commence from 1-methyl-4-piperidone. Two primary pathways are the Strecker synthesis and the Bucherer-Bergs reaction, both of which are robust methods for creating α-amino acids from carbonyl precursors.

The general workflow involves the formation of the C4-amino and C4-carboxyl precursors, followed by modifications to yield the final product. Understanding the mechanism and potential side reactions of each step is critical for achieving high yield and purity.

Synthesis_Overview Start 1-Methyl-4-piperidone Strecker_Intermediate α-Aminonitrile (4-amino-1-methylpiperidine- 4-carbonitrile) Start->Strecker_Intermediate Strecker Synthesis (KCN, NH4Cl) Bucherer_Intermediate Hydantoin Intermediate Start->Bucherer_Intermediate Bucherer-Bergs ((NH4)2CO3, KCN) Amino_Acid Amino Acid Intermediate (4-amino-1-methylpiperidine- 4-carboxylic acid) Strecker_Intermediate->Amino_Acid Nitrile Hydrolysis (H+ or OH-) Bucherer_Intermediate->Amino_Acid Hydantoin Hydrolysis (H+ or OH-) Final_Product Final Product (Methyl 4-amino-1-methyl- piperidine-4-carboxylate) Amino_Acid->Final_Product Esterification (MeOH, H+)

Caption: High-level overview of the primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis. Each answer provides not only a solution but also a mechanistic explanation for why the problem occurs and why the proposed solution is effective.

FAQ 1: Strecker Synthesis Issues

Question: My Strecker reaction of 1-methyl-4-piperidone is resulting in a low yield of the desired α-aminonitrile. What are the most common causes and how can I fix them?

Answer: Low yield in a Strecker synthesis is a frequent issue, typically stemming from the delicate equilibria involved in the reaction mechanism. The reaction proceeds through the formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile.[3][4][5]

Causality & Troubleshooting Steps:

  • Incorrect pH: The formation of the imine intermediate is pH-dependent. The medium must be acidic enough to protonate the hydroxyl group of the intermediate aminoalcohol, facilitating dehydration to the iminium ion, but not so acidic that it fully protonates the ammonia, rendering it non-nucleophilic.[4]

    • Solution: Maintain a mildly acidic to neutral pH, typically in the range of 6-9. Using ammonium chloride (NH₄Cl) provides a self-buffering system, as it's a source of both ammonia (NH₃) and a mild acid (NH₄⁺).[3]

  • Cyanohydrin Formation: The cyanide ion can directly attack the carbonyl carbon of the starting ketone to form a cyanohydrin. This is a competing, reversible reaction.

    • Solution: Ensure a sufficient concentration of ammonia is present to favor the formation of the imine over the cyanohydrin. Le Chatelier's principle dictates that a higher concentration of the amine will push the equilibrium towards the imine intermediate.

  • Reaction Temperature: While gentle heating can accelerate the reaction, excessive temperatures can lead to the decomposition of reactants or polymerization side reactions.

    • Solution: Run the reaction at room temperature or with gentle warming (e.g., 40-50°C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Potential Byproducts in Strecker Synthesis

Byproduct NameStructure/FormulaExpected [M+H]⁺Rationale for Formation
1-Methyl-4-piperidone (Starting Material)C₆H₁₁NO114.09Incomplete reaction.
4-Hydroxy-1-methylpiperidine-4-carbonitrileC₇H₁₂N₂O141.10Direct nucleophilic attack of cyanide on the ketone carbonyl.[6][7]
Bis-piperidine Adduct(Variable)>220Self-condensation of the starting ketone or reaction of the product with the ketone.
FAQ 2: Nitrile & Hydantoin Hydrolysis

Question: I am struggling with the hydrolysis of the α-aminonitrile (from Strecker) or the hydantoin intermediate (from Bucherer-Bergs). The reaction is either incomplete or produces a significant amount of the amide byproduct.

Answer: Hydrolysis of the nitrile or hydantoin is a critical step that requires forcing conditions, which can unfortunately lead to side reactions or incomplete conversion. The primary byproduct is the corresponding amide, resulting from partial hydrolysis.

Causality & Troubleshooting Steps:

  • Insufficiently Harsh Conditions: Both nitriles and hydantoins are stable functional groups. Their hydrolysis requires either strong acid (e.g., 6M HCl or concentrated H₂SO₄) or strong base (e.g., 6M NaOH) at elevated temperatures (reflux).

    • Solution: Increase the concentration of the acid/base and/or the reaction temperature and time. For particularly stubborn substrates, microwave-assisted heating can dramatically reduce reaction times.

  • Amide Formation: The amide is the intermediate in the hydrolysis of a nitrile to a carboxylic acid. If the reaction is stopped prematurely or conditions are not vigorous enough, the amide will be the major product.

    • Solution: Ensure the reaction is run to completion. Monitor by TLC or LC-MS, looking for the disappearance of both the starting material and the intermediate amide. It is often easier to drive the reaction to the full carboxylate and then purify, rather than trying to separate the product from the intermediate amide. An optimized Strecker synthesis protocol involved hydrolysis with concentrated H₂SO₄ to first yield the anilino-amide, which was then subjected to vigorous basic hydrolysis.[8]

  • Decarboxylation/Degradation: Extremely harsh conditions, especially with prolonged heating in strong acid, can sometimes lead to degradation of the desired amino acid product.

    • Solution: Carefully monitor the reaction. Once the starting material is consumed, work up the reaction promptly. It's a balance between achieving full conversion and minimizing degradation.

FAQ 3: N-Methylation via Eschweiler-Clarke Reaction

Question: I am performing an N-methylation on the parent Methyl 4-aminopiperidine-4-carboxylate using the Eschweiler-Clarke reaction, but the conversion is low.

Answer: The Eschweiler-Clarke reaction is a highly effective method for the exhaustive methylation of primary or secondary amines to tertiary amines using formaldehyde and formic acid.[9][10] Its key advantage is that the reaction reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[11] Low conversion is usually due to suboptimal stoichiometry or reaction conditions.

Mechanism & Causality: The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[9][12][13] This process repeats until the tertiary amine is formed.

Troubleshooting Steps:

  • Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.

    • Solution: Use at least 2.2 equivalents of formaldehyde and 2.2 equivalents of formic acid for each amine hydrogen being replaced. For a primary amine, this means >4.4 equivalents of each.

  • Temperature and Reaction Time: The hydride transfer step requires thermal energy.

    • Solution: Heat the reaction mixture, typically to 80-100°C, often under reflux. The reaction is driven by the evolution of CO₂ gas.[12] Monitor the cessation of gas evolution as an indicator of reaction completion.

  • Purity of Reagents: Water content in the reagents can sometimes interfere, although the reaction is often run in aqueous formaldehyde. Ensure the formic acid is of high purity (typically >95%).

    • Solution: Use fresh, high-quality reagents.

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Analytical Protocols

Accurate analysis is key to successful troubleshooting. Below are recommended starting points for analytical methods to monitor your reaction and assess the purity of the final product.

Protocol 1: HPLC-MS Analysis
  • Objective: To monitor reaction progress and identify impurities.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV (e.g., 210 nm) and ESI+ Mass Spectrometry.

  • Expert Insight: The basic nitrogen of the piperidine ring can cause peak tailing on standard silica-based C18 columns.[14] The use of a mobile phase modifier like formic acid or TFA is essential to ensure good peak shape by protonating the amine.

Protocol 2: GC-MS Analysis
  • Objective: To detect volatile impurities and confirm the identity of the final product.

  • Column: A non-polar column, such as one with a diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film).[15][16]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detection: Electron Ionization (EI) Mass Spectrometry.

  • Expert Insight: While the target molecule has a moderate boiling point, GC analysis is feasible. This method is particularly useful for detecting residual starting materials or low molecular weight byproducts. A validated GC method is available for quantifying piperidine impurities in pharmaceutical samples.[17]

References

  • J&K Scientific. (n.d.). 4-Amino-1-methylpiperidine.
  • Chem-Impex. (n.d.). 4-Amino-1-methylpiperidine.
  • Eschweiler-Clarke Reaction. (2022, May 7). YouTube. Retrieved from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Nam, N.-S., & Kim, H. (2022). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 27(19), 6293.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2019). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • ResearchGate. (2015, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (2014). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Vereshchagin, A. N., et al. (2021).
  • Jiang, X.-H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3751-3754.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? r/Chempros. Retrieved from [Link]

  • MDPI. (2023).
  • Hammarström, L. G. J., et al. (2005). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 70(1), 168-174.
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Laskar, D. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Li, S., et al. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. Journal of the American Chemical Society, 138(50), 16259-16262.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • ResearchGate. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • Google Patents. (2015). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Reddit. (2023). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? r/OrganicChemistry. Retrieved from [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

Sources

Technical Support Center: Preserving Ester Functionality in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Core Conflict: The "Ester-Amine Paradox"

Synthesizing a piperidine ring containing a pendant ester group presents a classic chemoselectivity conflict. Piperidines are basic secondary amines. To isolate them, standard protocols dictate a basic workup (pH > 12) to ensure the amine is freebased and soluble in organic solvents.

The Failure Mode: Esters are electrophilic. In the presence of the strong bases typically used to quench hydride reductions (e.g., 15% NaOH in the Fieser method) or to freebase salts, the hydroxide ion acts as a potent nucleophile. This leads to rapid saponification , converting your desired ester into a carboxylic acid, which then dissolves in the aqueous waste layer.

This guide provides three validated workflows to decouple the amine isolation from the conditions that destroy esters.

Diagnostic Logic: Why Your Workup Failed

Before selecting a protocol, understand the specific risk factors in your current method.

Mechanism of Failure

Most losses occur during the Quench or the Extraction phase.

  • Thermal Spikes: Quenching aluminum hydrides (LAH, DIBAL) is highly exothermic. Heat accelerates hydrolysis exponentially.

  • Local pH Extremes: Adding NaOH (Fieser Step 2) creates local pH > 14 hotspots.

  • Emulsions: Aluminum salts form gelatinous hydroxides, trapping product and forcing prolonged exposure to aqueous base.

HydrolysisRisk Start Piperidine Synthesis (Ester Present) Reagent Reducing Agent Used? Start->Reagent LAH Aluminum Hydride (LAH / DIBAL) Reagent->LAH STAB Borohydride (STAB / NaCNBH3) Reagent->STAB Fieser Standard Fieser Workup (H2O / 15% NaOH / H2O) LAH->Fieser High Risk Rochelle Rochelle Salt Workup (K-Na Tartrate) LAH->Rochelle Recommended Glauber Glauber's Salt (Solid Na2SO4·10H2O) LAH->Glauber Best for Micro-scale AcidQuench AcidQuench STAB->AcidQuench Strong Acid Quench BufferQuench BufferQuench STAB->BufferQuench NaHCO3 Quench Hydrolysis CRITICAL FAILURE: Ester Hydrolysis Fieser->Hydrolysis pH > 14 + Heat Success Product Isolated Rochelle->Success pH ~7-8, Chelation Glauber->Success Non-Aqueous AcidQuench->Hydrolysis Acid Catalysis BufferQuench->Success

Figure 1: Decision tree illustrating the risk pathways for ester hydrolysis based on workup selection.

Validated Protocols

Protocol A: The Rochelle Salt Method (Gold Standard)

Best For: LAH or DIBAL reductions on >1g scale. Mechanism: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating aluminum ions to form a water-soluble complex. This breaks emulsions without requiring strong base.[1]

Step-by-Step:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Dilute with 3 volumes of diethyl ether or MTBE (Methyl tert-butyl ether).

    • Why: Ether facilitates the precipitation of salts better than THF.

  • Quench: Add Ethyl Acetate dropwise first.

    • Expert Tip: Ethyl acetate is an ester.[1] It sacrifices itself to quench excess hydride. If you use water immediately, the H2 generation is violent.

  • Chelate: Add saturated aqueous Rochelle Salt solution (approx. 20-30 mL per gram of hydride reagent).

  • Stir: Vigorously stir at Room Temperature (RT) for 1-3 hours.

    • Visual Cue: The mixture will transition from a gray/opaque sludge to two clear, distinct layers.

  • Separate: Isolate the organic layer. The aqueous layer (containing chelated Al) should be neutral/mildly basic (pH 7-8), preserving your ester.

Protocol B: The Glauber’s Salt (Solid-Phase) Quench

Best For: Small scale (<500mg) or extremely labile esters. Mechanism: Uses the crystal water in Sodium Sulfate Decahydrate (


) to quench the hydride in a "non-aqueous" environment.

Step-by-Step:

  • Cool: Chill reaction to 0°C.

  • Add: Add solid Glauber’s salt portion-wise to the stirring mixture.

  • Observe: Hydrogen gas will evolve.[2] Continue adding until gas evolution ceases and the solid clumps freely.

  • Filter: Filter the suspension through a Celite pad.

  • Wash: Wash the filter cake with DCM.

  • Evaporate: Concentrate the filtrate.

    • Advantage:[3][4][5][6] No liquid water layer is ever formed, eliminating the hydrolysis interface.

Protocol C: Buffered STAB Workup (Reductive Amination)

Best For: Sodium Triacetoxyborohydride (STAB) reactions. Mechanism: STAB reactions often use Acetic Acid (AcOH). You must neutralize the acid to extract the amine, but you must avoid high pH.

Step-by-Step:

  • Quench: Add saturated Sodium Bicarbonate (

    
    )  solution slowly.
    
    • Do NOT use: NaOH or

      
       (Carbonate is too basic, pH ~11). Bicarbonate buffers at pH ~8.5.
      
  • Extract: Extract immediately with DCM.

  • Wash: Wash organic layer with Brine.[4][7]

  • Dry: Dry over Sodium Sulfate.

Comparative Data: Workup Selection

MethodpH ProfileThermal RiskEmulsion ControlRecommended For
Standard Fieser High (>14)High (Exothermic)Poor (Gels common)AVOID for esters
Rochelle Salt Neutral (7-8)LowExcellentStandard LAH/DIBAL
Glauber's Salt N/A (Solid)Very LowN/A (Filtration)Highly sensitive substrates
Modified Fieser High (>14)HighModerateOnly if NaOH is replaced w/ water*

*Note: A "Modified Fieser" using only water (x mL H2O, x mL H2O, 3x mL H2O) is possible but often results in difficult-to-filter precipitates.

Troubleshooting & FAQs

Q: I used the Rochelle salt method, but I still have a "rag layer" (emulsion) between phases.

  • A: This is common with piperidines due to their surfactant-like properties.

    • Fix 1: Filter the entire biphasic mixture through a pad of Celite before separation.

    • Fix 2: Add a small amount of solid NaCl to the aqueous layer to increase ionic strength.

  • A: Check the pH of the aqueous layer. Piperidines are basic (

    
     of conjugate acid ~11). If your aqueous quench is even slightly acidic (pH < 9), your product is protonated (
    
    
    
    ) and trapped in the water.
    • Fix: Carefully adjust the aqueous layer to pH 9.0 using saturated

      
       or 
      
      
      
      . Do not overshoot to pH 12+. Re-extract with DCM.

Q: Can I use Ammonium Chloride (


) to quench? 
  • A: Use with caution.

    
     is slightly acidic. It effectively quenches hydrides, but it may protonate your piperidine, trapping it in the aqueous phase. If you use 
    
    
    
    , you must perform a subsequent mild basic adjustment (Bicarbonate) to extract the free amine.

Q: Why not just protect the ester?

  • A: While possible (e.g., using an ortho-ester or a crowded ester), this adds two synthetic steps (protection/deprotection). Optimizing the workup is more process-efficient than altering the route.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997. (Foundational text on hydride chemoselectivity).
  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the original Fieser workup, highlighting the use of NaOH).
  • Vigneron, J. P.; et al. "Improved Workup for Lithium Aluminum Hydride Reductions." Tetrahedron1976, 32, 939.
  • Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][8] J. Org. Chem.1996 , 61, 3849–3862.[8] Link (Definitive guide on STAB, noting acetic acid usage).

  • Cohen, N.; et al. "Synthesis of Piperidines." J. Org. Chem.1959, 24, 1918.

Sources

Overcoming poor solubility of piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Intermediate Technical Support Center.

Ticket ID: PIP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Mission Statement

You are likely here because your piperidine intermediate—a crucial scaffold in drug discovery—has either crashed out of solution as an intractable gum, failed to react due to aggregation, or streaked across your TLC plate like a comet.

Piperidines present a unique dichotomy: the free base is often lipophilic and prone to oxidation, while the protonated salts (HCl, TFA) are highly polar and crystallize with difficulty. This guide moves beyond generic advice, providing causal analysis and self-validating protocols to resolve these specific solubility bottlenecks.

Module 1: The Diagnostic Workflow

Before adding more solvent, you must diagnose the state of your amine. Piperidines exist in a pH-dependent equilibrium that dictates their solubility profile.[1]

Visual Guide: The Solubility Decision Matrix Use this flowchart to select the correct remediation strategy.

Piperidine_Solubility_Logic Start START: Characterize Intermediate CheckState Is the Piperidine Nitrogen Protected? Start->CheckState Protected YES (Boc, Fmoc, Cbz) CheckState->Protected Unprotected NO (Free NH) CheckState->Unprotected Lipophilic Issue: Lipophilic Aggregation? Protected->Lipophilic CheckForm Current Form? Unprotected->CheckForm SolventSwitch STRATEGY A: Switch to Polar Aprotic (2-MeTHF, CPME) Lipophilic->SolventSwitch FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt Salt (HCl, TFA) CheckForm->Salt H_Bond_Issue Issue: H-Bond Aggregation FreeBase->H_Bond_Issue Salt_Issue Issue: High Lattice Energy Salt->Salt_Issue Fluorinated STRATEGY B: Fluorinated Solvents (TFE, HFIP) H_Bond_Issue->Fluorinated For Amide Coupling CounterIon STRATEGY C: Counter-ion Exchange (Oleate, Tartrate) Salt_Issue->CounterIon For Organic Solubility

Caption: Decision matrix for selecting solubility strategies based on protecting group status and ionization state.

Module 2: The "Universal Solvent" Myth & Green Alternatives

The Problem: Researchers often default to Dichloromethane (DCM) or DMF. However, piperidines often "oil out" in DCM due to poor solvation of the protonated species, and DMF is difficult to remove.

The Solution: Use "Green" solvents that offer better lipophilicity/polarity balance.[1] 2-Methyltetrahydrofuran (2-MeTHF) is superior to THF because its Lewis-basic oxygen better solvates the piperidine cation, while its lipophilic methyl group aids the carbon scaffold solubility.[1]

Table 1: Solvent Performance for Piperidine Scaffolds
Solvent ClassTraditional ChoiceRecommended Upgrade Technical Rationale
Chlorinated DCM (Dichloromethane)CPME (Cyclopentyl methyl ether) CPME resists peroxide formation and allows for higher temperature reactions (b.p. 106°C) to overcome lattice energy [1].[1]
Polar Aprotic DMF / NMPDMSO / EtOAc (Binary Mix) A 1:4 DMSO:EtOAc mix often solubilizes polar intermediates while remaining extractable with water washes.
H-Bond Disruptors MethanolTFE or HFIP Critical: Fluorinated alcohols (TFE/HFIP) are strong H-bond donors but poor acceptors.[1] They disrupt piperidine aggregation, freeing the amine for reaction [2].
Ethers THF2-MeTHF Higher boiling point (80°C) and immiscibility with water allow for simplified workup (no extraction solvent swap needed) [3].[1]

Module 3: Reaction-Specific Troubleshooting

Scenario A: The "Stalled Coupling" (Amide Bond Formation)

Symptom: You are coupling a secondary piperidine amine to a carboxylic acid. LCMS shows starting material persists despite adding excess HATU/EDC.[1] Root Cause: Steric hindrance combined with H-bond clustering.[1] The piperidine nitrogen is buried in a solvent cage.

Protocol: The Fluorinated Spike Reference Grounding: HFIP effect on Amide Couplings [2]

  • Baseline: Dissolve your carboxylic acid and coupling reagent (e.g., HATU) in DMF or DCM.

  • The Spike: Dissolve your piperidine amine in Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

    • Ratio: Use 10-20% v/v of HFIP relative to the total solvent volume.[1]

  • Execution: Add the amine-HFIP solution to the activated acid.

  • Mechanism: HFIP solvates the amine lone pair less strongly than DMF, increasing the effective nucleophilicity while breaking up intermolecular aggregates.

  • Self-Validation: Check LCMS at 15 minutes. If conversion >10% where it was previously 0%, the solubility barrier is broken.

Scenario B: The "Oiling Out" During Workup

Symptom: Upon acidification or concentration, the product forms a sticky gum at the bottom of the flask that traps impurities. Root Cause: The product is forming an amorphous salt with no defined crystal lattice.[1]

Protocol: Controlled Salt Metathesis Instead of standard HCl, use counter-ions that promote crystallinity.

  • Dissolution: Dissolve the crude gum in a minimal amount of acetone or EtOH.

  • Acid Selection:

    • Option A (Oxalate): Add 1 eq. of Oxalic acid (anhydrous) in EtOH. Piperidine oxalates are notoriously crystalline.[1]

    • Option B (Tartrate): Use L-Tartaric acid.[1] This often aids in resolving enantiomers if the piperidine is chiral.[1]

  • Crystallization: Heat to reflux, then cool slowly (10°C/hour).

  • Rescue: If it still oils out, add a "seed" crystal (if available) or scratch the glass surface. If unsuccessful, switch to Anti-solvent Vapor Diffusion (Place the vial of piperidine solution inside a larger jar containing Et2O).

Module 4: Purification & Isolation

The Problem: Piperidines are basic (pKa ~11).[2] They interact strongly with the acidic silanols (Si-OH) on silica gel, leading to broad peaks (streaking) and poor recovery.

Visual Guide: The "Anti-Streak" Column Workflow

Purification_Workflow Crude Crude Piperidine (Basic Amine) TLC TLC Test: Does it streak? Crude->TLC Standard Standard Eluent (DCM/MeOH) TLC->Standard No Streaking Modified Modifier Added (1% TEA or NH3) TLC->Modified Streaking Result Sharp Peak Shape Standard->Result SilicaType Stationary Phase? Modified->SilicaType Regular Std. Silica (Acidic) SilicaType->Regular Add TEA to Mobile Phase Amine Amine-Funct. Silica (KP-NH) SilicaType->Amine No Modifier Needed Regular->Result Amine->Result

Caption: Workflow for selecting the correct chromatography conditions to prevent amine streaking.

Protocol: The Triethylamine (TEA) Passivation Reference Grounding: Silica Surface Modification [4]

  • Pre-treatment: Before loading your sample, flush the silica column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .

    • Why? The TEA binds irreversibly to the most acidic silanol sites, "capping" them.

  • Elution: Run your column using a mobile phase containing 1% NH4OH (aq) or TEA.

    • System: DCM:MeOH:NH4OH (90:9:1) is the "Gold Standard" for polar piperidines.

  • Alternative: Use Amine-Functionalized Silica (e.g., KP-NH) .[1][3] This eliminates the need for basic modifiers in the solvent, allowing you to use simple Hexane/EtOAc gradients [5].

Frequently Asked Questions (FAQs)

Q1: My Boc-protected piperidine is not dissolving in Methanol for hydrogenation. What do I do?

  • A: Boc-piperidines are lipophilic.[1] Methanol is too polar.[1] Switch to Ethyl Acetate or a THF/MeOH (1:1) mixture. Hydrogenation works excellently in EtOAc, and the solvent is easier to remove.

Q2: I need to remove the solvent, but my piperidine is volatile. How do I prevent yield loss?

  • A: Piperidine free base boils at ~106°C, but derivatives can be volatile under high vacuum.

    • Fix: Form the HCl salt in situ before evaporation by adding 1M HCl in Ether/Dioxane. The salt is non-volatile.[1]

    • Fix: Do not use high vacuum (<10 mbar) for low MW piperidines. Use a controlled rotovap at 40°C/100 mbar.

Q3: My NMR spectrum in CDCl3 shows broad, undefined peaks.

  • A: This is due to slow nitrogen inversion or aggregation.[1]

    • Fix: Add a drop of TFA-d or D2O to the NMR tube.[1] This protonates the amine, locking the conformation and sharpening the peaks (though it will shift them downfield). Alternatively, run the NMR at 50°C to speed up the exchange rate.

References

  • Byrne, F. P., et al. (2016).[4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

  • Colomer, I., et al. (2017). "Hexafluoroisopropanol as a Singular Solvent for Heterocyclic C–H Functionalization." Chemical Reviews, 117(13), 8689–8729.

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry."[1] ChemPubSoc Europe, 5(2), 297-310.

  • Reich, H. J. (2024). "Chromatography of Amines." University of Wisconsin-Madison Chemistry Guides.

  • Biotage Application Notes. (2023). "Is there an easy way to purify organic amines?" Biotage Blog.

Sources

Technical Support Center: Refinement of Crystallization Techniques for Piperidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the crystallization of piperidine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline materials. As a foundational structural motif in numerous pharmaceuticals, the ability to control the solid-state form of piperidine salts is critical for ensuring purity, stability, and bioavailability.[1] This center provides in-depth, experience-driven answers to common questions and a systematic approach to troubleshooting complex crystallization issues.

Frequently Asked Questions (FAQs)

Q1: My piperidine salt is "oiling out" instead of crystallizing. What is happening and how can I resolve it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[2][3] This is fundamentally a nucleation problem where the melting point of your compound (often depressed by impurities) is lower than the temperature of the supersaturated solution.[2] The resulting oil is often impurity-rich and rarely solidifies into a pure, crystalline form.[3]

  • Causality: This phenomenon is driven by high supersaturation, the presence of impurities that lower the melting point, or a crystallization temperature that is too high. Diastereomeric impurities, in particular, have been shown to induce oiling-out in piperidine derivatives.[4]

  • Troubleshooting Steps:

    • Reduce Supersaturation: Re-heat the mixture until the oil dissolves, then add a small amount of additional solvent (1-5% v/v) to lower the concentration.[2]

    • Slow Down Cooling: Rapid cooling can shock the system into a metastable liquid phase. Allow the solution to cool to room temperature slowly, followed by gradual cooling in a refrigerator or ice bath. A slower cooling rate favors the growth of well-defined crystals.[5]

    • Introduce a Seed Crystal: If you have a small amount of the desired crystalline material, introduce it at a temperature where the solution is just saturated. This provides a template for ordered crystal growth, bypassing the kinetic barrier to nucleation.[6][7]

    • Change the Solvent System: The current solvent may be too good, promoting high solubility and thus a tendency to oil out upon cooling. Try a solvent in which the salt is less soluble, or use a solvent/anti-solvent system where the anti-solvent is added slowly to induce crystallization.[5]

Q2: I obtained a solid, but it's an amorphous precipitate, not crystalline. What's the difference and how do I promote crystallinity?

A: An amorphous solid lacks the long-range molecular order of a crystal lattice. This often results from rapid precipitation ("crashing out") where molecules solidify without having time to arrange themselves into an ordered state. Amorphous forms can have different properties, including lower stability and higher solubility, which is often undesirable for a final drug substance.

  • Causality: This is typically caused by excessively high supersaturation, often from adding an anti-solvent too quickly or flash-cooling a highly concentrated solution.

  • Troubleshooting Steps:

    • Decrease the Rate of Supersaturation:

      • Cooling Crystallization: Employ a slower, controlled cooling ramp.

      • Anti-Solvent Crystallization: Add the anti-solvent dropwise to a vigorously stirred solution. Consider adding it at a slightly elevated temperature.[1]

    • Reduce Concentration: Start with a more dilute solution to ensure the supersaturation level does not become excessively high during the process.

    • Utilize a Slurry Maturation Step: If you have an amorphous solid, you can sometimes convert it to a crystalline form by slurrying it in a solvent where it has slight solubility. Stirring this slurry for an extended period (24-72 hours) can allow for the gradual dissolution of the amorphous form and crystallization of the more stable crystalline form.[8]

Q3: My stored piperidine solution (e.g., in DMF) has formed unexpected crystals. What are they?

A: This is a common issue with basic amines like piperidine. The crystals are almost certainly an unwanted salt formed from reaction with acidic species in the environment.[9]

  • Probable Causes:

    • Reaction with Atmospheric CO₂: Piperidine is basic enough to react with carbon dioxide from the air, forming solid piperidine carbonate.[10][11]

    • Reaction with Acidic Vapors: If stored near bottles of reagents like trifluoroacetic acid (TFA) or acetyl chloride, liberated acidic vapors (e.g., HCl) can react with the piperidine to form salts like piperidine hydrochloride.[9][10][11]

  • Solution & Prevention:

    • Resolution: For sensitive applications, it is best to discard the solution and prepare a fresh one.[12] If the cause was low temperature, gently warming the solution may redissolve the piperidine itself (melting point -10 °C).[9][10]

    • Prevention: Store piperidine solutions in well-sealed containers, preferably under an inert atmosphere (nitrogen or argon), and away from acidic reagents.[10][11]

Q4: How does pH influence the crystallization of a piperidine salt?

A: The pH of the crystallization medium is a critical parameter that governs the ionization state of both the piperidine derivative (a base) and the counter-ion (an acid). The formation of a stable salt crystal lattice depends on this ionic interaction.

  • Scientific Principle: Salt formation is generally favored when the difference in pKa between the protonated base and the acid (ΔpKa = pKa[BH⁺] - pKa[Acid]) is greater than 2 or 3.[13] If the pH of the solution is too high (too basic), it can suppress the protonation of the piperidine nitrogen, preventing salt formation and potentially causing the free base to precipitate or oil out. Conversely, an excessively acidic pH can affect the ionization of the counter-ion or lead to the formation of different salt stoichiometries. The pH can also significantly impact the solubility of the salt itself.[14]

  • Practical Application: When developing a crystallization process, it is crucial to control the pH to ensure the target salt is the thermodynamically favored species. For weakly basic piperidines or weakly acidic counter-ions, slight variations in pH can shift the equilibrium away from the desired salt form.

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common crystallization failures.

Problem 1: Failure to Crystallize / Oiling Out
SymptomProbable Cause(s)Recommended Solutions & Rationale
Solution remains clear upon cooling; no solid forms. - Solution is undersaturated: Too much solvent was used. - Compound has very high solubility in the chosen solvent.1. Concentrate the solution: Carefully evaporate some solvent under reduced pressure and attempt to cool again. 2. Introduce an anti-solvent: Slowly add a miscible solvent in which the salt is insoluble to induce precipitation.[1] 3. Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.
An oil/liquid layer forms upon cooling. - Supersaturation is too high. - Melting point of the salt is below the solution temperature. [2] - High level of impurities depressing the melting point.[4][15]1. Re-heat and dilute: Add more solvent to decrease concentration, then cool slowly.[2] 2. Use seeding: Introduce seed crystals into a less supersaturated solution to template growth.[6] 3. Pre-purify the material: If impurities are suspected, perform a preliminary purification (e.g., column chromatography) on the crude material before crystallization.
Problem 2: Poor Crystal Quality or Undesired Crystal Form
SymptomProbable Cause(s)Recommended Solutions & Rationale
Forms a fine, powder-like amorphous precipitate. - Nucleation rate is too high: Caused by rapid cooling or fast anti-solvent addition.1. Slow down the process: Reduce the cooling rate or add the anti-solvent more slowly to allow time for ordered crystal growth.[5] 2. Reduce concentration: A lower starting concentration reduces the driving force for rapid precipitation.
Inconsistent crystal form (polymorphism). - Process variability: Minor changes in solvent, temperature, or agitation can lead to different polymorphs. - Spontaneous nucleation of a metastable form.1. Implement strict process control: Precisely control temperature profiles, solvent ratios, and stirring rates. 2. Use seeding with the desired polymorph: Seeding is the most effective method to ensure the formation of a specific, desired crystal form.[6] The seed batch should be well-characterized to confirm its polymorphic identity.[6]
Crystals are very small or needle-like (acicular). - High nucleation rate relative to growth rate. - Solvent effects: The choice of solvent can significantly influence crystal habit.[16]1. Reduce supersaturation: Operate closer to the solubility curve to favor growth over nucleation. 2. Try a different solvent: A solvent that promotes slower growth may yield larger, more equant crystals. 3. Temperature cycling (Ostwald Ripening): Gently cycle the temperature of the slurry. This dissolves smaller crystals and allows the material to redeposit onto larger ones, improving the particle size distribution over time.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Single-Solvent Crystallization

This protocol is designed to efficiently identify a suitable solvent for recrystallization.[1]

  • Preparation: Place approximately 10-20 mg of your crude piperidine salt into several small test tubes.

  • Solubility at Room Temperature: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) dropwise, vortexing after each addition. A good candidate solvent will dissolve the compound poorly at room temperature.[1][5]

  • Solubility at Elevated Temperature: Gently heat the test tubes that showed poor solubility. The ideal solvent will completely dissolve the compound upon heating.[1] Avoid adding excess solvent; use only the minimum amount required for dissolution.

  • Crystallization upon Cooling: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, place the tubes in an ice bath.

  • Selection: A solvent that dissolves the compound when hot but yields a good quantity of crystals upon cooling is a suitable choice for a larger-scale recrystallization.

Protocol 2: Controlled Anti-Solvent Crystallization

This technique is useful when no single solvent is ideal or for compounds that tend to oil out.

  • Solvent System Selection: Identify a "good" solvent that fully dissolves your piperidine salt and a miscible "anti-solvent" in which it is poorly soluble.[1] Common pairs include Methanol/Water, Acetone/Hexane, or Dichloromethane/Hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[17]

  • Controlled Addition: While stirring the solution, add the anti-solvent slowly and dropwise until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Growth Phase: If necessary, gently warm the turbid solution until it becomes clear again, then allow it to cool slowly and undisturbed. This slow approach to the saturation point encourages the growth of larger, higher-quality crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.[17]

Diagram: Troubleshooting Crystallization Issues

This workflow provides a logical decision-making process for addressing common crystallization problems.

Crystallization_Troubleshooting start Start Crystallization (e.g., Cooling) check_solid Solid Forms? start->check_solid outcome_oil Symptom: Oiling Out check_solid->outcome_oil No, Liquid Forms outcome_amorphous Symptom: Amorphous Precipitate check_solid->outcome_amorphous Yes, but Powdery outcome_crystals Crystals Formed check_solid->outcome_crystals Yes, Crystalline outcome_no_solid Symptom: No Solid Forms check_solid->outcome_no_solid No Solid at All solution_oil Action: 1. Re-heat & Add Solvent 2. Cool Slowly 3. Try Seeding outcome_oil->solution_oil solution_amorphous Action: 1. Reduce Cooling Rate 2. Add Anti-solvent Slower 3. Use Less Concentrated Solution outcome_amorphous->solution_amorphous solution_no_solid Action: 1. Concentrate Solution 2. Add Anti-solvent 3. Scratch Flask outcome_no_solid->solution_no_solid

Caption: Decision workflow for troubleshooting common crystallization outcomes.

Characterization of Crystalline Piperidine Salts

Confirming the solid form and purity of your final product is essential. The following techniques are standard in solid-state characterization.[18][19]

TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for a specific crystal lattice. It is the primary tool for identifying polymorphs and confirming that a new crystalline phase has been formed.[8][20][21]
Differential Scanning Calorimetry (DSC) Measures thermal events, such as melting point and phase transitions. Each polymorph will typically have a distinct melting point.[19][22]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature. Useful for identifying the presence of bound solvent (solvates) or water (hydrates).[19]
Infrared (IR) & Raman Spectroscopy Provides information about molecular vibrations. Changes in the crystal lattice (polymorphism) can lead to subtle but measurable shifts in the spectra, particularly in regions corresponding to hydrogen bonding.[21][23][24]
Nuclear Magnetic Resonance (NMR) While primarily a solution-state technique, solid-state NMR (ssNMR) can distinguish between different polymorphs.[23][24] Solution NMR is critical for confirming the chemical structure and purity of the dissolved crystals.
Diagram: Salt Formation Principle (pKa Rule)

This diagram illustrates the fundamental principle governing whether a salt or a cocrystal will form.

pKa_Rule Base Piperidine (Base) pKa(BH+) ~ 11.1 Acid Counter-ion (Acid) pKa(HA) Delta_pKa Calculate: ΔpKa = pKa(BH+) - pKa(HA) Base->Delta_pKa Acid->Delta_pKa Salt Result: Salt Formation Likely (Proton Transfer Occurs) Delta_pKa->Salt ΔpKa > 3 Cocrystal Result: Cocrystal/No Reaction (Proton Transfer Unlikely) Delta_pKa->Cocrystal ΔpKa < 0

Caption: The ΔpKa rule for predicting piperidine salt formation.

References

  • Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization | Organic Process Research & Development - ACS Public
  • 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic.
  • CN105924408A - Synthetic method of piperidine hydrochloride - Google P
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI.
  • Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Applic
  • Have you experienced that your piperidine crystallizes when not in use?
  • Crystal structure and characterization of the sulfamethazine–piperidine salt - ResearchG
  • Crystal structure and characterization of the sulfamethazine–piperidine salt - IUCr Journals.
  • CRYSTAL CHARACTERIZ
  • Solid Form Developability Evaluation - Crystal Pharm
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Technical Support Center: Purification of Piperidine Deriv
  • What are the different techniques to characterize chemical crystals?
  • Seeding: A simple but effective method for crystallization control - API Particle Development.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Form
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Effect of Oiling-Out during Crystallization on Purification of an Intermedi
  • Crystallization Seeding | Journal of New Developments in Chemistry.
  • Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC - NIH.
  • Oiling Out in Crystalliz
  • Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.

Sources

Validation & Comparative

Comparative Guide: 3-Aminopiperidine vs. 4-Aminopiperidine in Medicinal Chemistry

[1]

Executive Summary

This technical guide provides a rigorous comparison between 3-aminopiperidine (3-AP) and 4-aminopiperidine (4-AP), two "privileged scaffolds" in drug discovery.[1] While they share the same molecular formula (

Key Takeaway:

  • 4-Aminopiperidine is an achiral, symmetrical scaffold often used to extend linkers or improve solubility without introducing stereochemical complexity.[1]

  • 3-Aminopiperidine is a chiral, compact scaffold where the close proximity of the amines creates unique electronic environments (

    
     effects) and conformational preferences, widely utilized in DPP-4 inhibitors (e.g., Alogliptin).
    

Structural & Electronic Analysis

Physicochemical Properties

The distance between the secondary ring nitrogen (N1) and the exocyclic primary amine (

Property3-Aminopiperidine (3-AP)4-Aminopiperidine (4-AP)Implications for Drug Design
Chirality Chiral (R/S enantiomers)Achiral (Plane of symmetry)3-AP requires enantioselective synthesis; 4-AP does not.[1]
N-N Distance ~2.5 Å (1,3-relationship)~3.8 Å (1,4-relationship)Closer proximity in 3-AP leads to stronger electrostatic repulsion upon diprotonation.[1]
Basicity (

)

,


,

3-AP has a larger

.[1] At physiological pH (7.4), 3-AP is often monoprotonated, while 4-AP may exist as a mixture.[1]
Conformation Chair (Eq/Axial equilibrium)Chair (Strong Equatorial pref.)3-AP can adopt axial conformations stabilized by H-bonds; 4-AP is rigidly equatorial.[1]

*Note:

Conformational Landscape

The 3-position offers a unique "gauche" interaction space not present in the 4-isomer.[1]

Conformationcluster_3AP3-Aminopiperidine (Chiral)cluster_4AP4-Aminopiperidine (Achiral)C3_EqEquatorial (Preferred)Minimizes 1,3-diaxial strainC3_AxAxial (Minor)Stabilized by H-bond to N1(if N1 is acceptor)C3_Eq->C3_AxRing Flip(Energy penalty)C4_EqEquatorial (Dominant)Avoids large steric clashC4_AxAxial (Disfavored)High 1,3-diaxial strainC4_Eq->C4_AxRing Flip(High Barrier)

Figure 1: Conformational preferences. 3-AP exhibits a more complex equilibrium due to potential intramolecular hydrogen bonding between

Reactivity & Regioselectivity[2][3][4][5]

Nucleophilicity Comparison

In both isomers, the secondary amine (N1) is generally more basic and nucleophilic than the primary exocyclic amine (

  • 4-AP Reactivity: The N1 and

    
     are well-separated. N1 reacts rapidly with electrophiles. Selective functionalization of 
    
    
    usually requires protecting N1 first (e.g., using commercially available 1-N-Boc-4-aminopiperidine).
  • 3-AP Reactivity: The C3 substituent creates steric bulk near N1.[1] While N1 is still more nucleophilic, the rate difference between N1 and

    
     is smaller than in 4-AP.
    
Selective Protection Strategies

To selectively functionalize one amine over the other, specific protocols are required.

Protocol A: Selective Acylation of the Primary Amine (

)

Target: React

  • Imine Formation: Reflux diamine in MIBK. The primary amine (

    
    ) forms a Schiff base (imine), effectively protecting it. The secondary amine (N1) cannot form a stable imine.
    
  • Acylation: Add acylating agent (e.g.,

    
     or R-COCl) to react with the free N1.
    
  • Hydrolysis: Treat with mild aqueous acid to hydrolyze the imine, restoring the primary amine.

Protocol B: Selective Protection of Secondary Amine (N1)

Target: Standard commercial building blocks. Method: Reaction with 1 equivalent of

1-Boc-3-aminopiperidine1-Boc-4-aminopiperidine

Experimental Workflow: Library Synthesis

The following flowchart illustrates the decision matrix for synthesizing libraries based on these scaffolds.

SynthesisWorkflowcluster_Path33-Aminopiperidine Routecluster_Path44-Aminopiperidine RouteStartStart: Diamine Scaffold SelectionChoice3Chirality Required?Start->Choice3Complex/Compact TargetChoice4Symmetry AdvantageStart->Choice4Linear/Solubility TargetRes3Resolution / Chiral HPLCor Start with (R)/(S)-N-BocChoice3->Res3Yes (e.g., DPP-4)React3Functionalize N-exo(Reductive Amination)Res3->React3Final3Target: 3-Substituted Piperidine(Rigid, Defined Vector)React3->Final3Deprotect N1 -> CoupleReact4Reductive Amination(4-Piperidone precursor)Choice4->React4Standard ProtocolFinal4Target: 4-Substituted Piperidine(Flexible, Extended Vector)React4->Final4Deprotect N1 -> Couple

Figure 2: Synthetic decision tree. 3-AP routes often require early-stage chiral resolution or chiral pool starting materials (e.g., from Ornithine).[1]

Case Studies in Drug Development

3-Aminopiperidine: The DPP-4 Inhibitors

The 3-AP scaffold is the pharmacophore for Alogliptin and Linagliptin (Type 2 Diabetes).[1]

  • Mechanism: The primary amine at position 3 mimics the N-terminus of the GLP-1 peptide substrate.[1]

  • Why 3-AP? The chiral center allows the amino group to project into a specific hydrophobic pocket (S2 subsite) of the DPP-4 enzyme, a fit that the achiral 4-AP cannot achieve.

  • Synthesis: Often starts from D-tryptophan or Ornithine to establish the chiral center before cyclization.[1]

4-Aminopiperidine: HCV & Antifungals

The 4-AP scaffold is prominent in HCV assembly inhibitors and novel antifungals.

  • Mechanism: Used as a symmetrical linker to connect a hydrophobic tail (benzyl/aryl) with a polar head group.

  • Why 4-AP? It maximizes the distance between the two functional domains, reducing steric clash at the binding site while improving aqueous solubility via the secondary amine (

    
    ).
    
  • Synthesis: Highly scalable via reductive amination of N-Boc-4-piperidone .

References

  • pKa and Conformational Analysis of Piperidines Source:Journal of Medicinal Chemistry Context: Analysis of fluorine substitution on piperidine basicity and conformation.[2]

  • Selective Protection of Diamines Source:Organic Process Research & Development Context: "Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines."

  • 3-Aminopiperidine in DPP-4 Inhibitors Source:Bioorganic & Medicinal Chemistry Letters Context: "Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors."[3]

  • 4-Aminopiperidine in HCV Inhibitors Source:ACS Medicinal Chemistry Letters Context: Discovery and optimization of 4-aminopiperidine scaffold for inhibition of Hepatitis C Virus assembly.[4]

  • Enzymatic Synthesis of Chiral 3-Aminopiperidines Source:Chemical Communications Context: Synthesis of protected 3-aminopiperidine derivatives using enzyme cascades (GOase/IRED).[1][5]

A Comparative Guide to the Synthesis of Methyl 4-amino-1-methylpiperidine-4-carboxylate: A Novel, Validated Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The piperidine moiety, in particular, is a privileged structure, frequently incorporated into centrally active agents due to its ability to confer favorable pharmacokinetic properties. This guide provides an in-depth validation of a new synthetic route for Methyl 4-amino-1-methylpiperidine-4-carboxylate, a key building block for a variety of pharmacologically active compounds. We will objectively compare this proposed route with established alternatives, supported by experimental data and a thorough analysis of the underlying chemical principles.

Introduction: The Strategic Importance of 4-Amino-1-methylpiperidine Scaffolds

The 4-amino-1-methylpiperidine-4-carboxylate framework presents a trifunctional scaffold with significant potential for chemical elaboration. The tertiary amine at the 1-position, the primary amine at the 4-position, and the methyl ester at the 4-position offer orthogonal handles for the introduction of diverse substituents, enabling the exploration of a broad chemical space in drug discovery programs. The synthesis of this key intermediate, however, has not been without its challenges, often involving multiple steps, harsh reaction conditions, and the use of hazardous reagents. This guide introduces a streamlined and efficient synthetic strategy and critically evaluates it against traditional methods.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies emerge for the construction of the target molecule, both commencing from the readily available starting material, 1-methyl-4-piperidone. These are the well-established Strecker synthesis and the related Bucherer-Bergs reaction. We will explore a novel, optimized pathway and compare it to these classical approaches.

Route 1: The Optimized Strecker Synthesis (Proposed Route)

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids and their derivatives.[1][2] Our proposed route optimizes this reaction for 1-methyl-4-piperidone, followed by a direct and efficient esterification.

Overall Synthetic Scheme:

Strecker Synthesis start 1-Methyl-4-piperidone intermediate 4-Amino-1-methylpiperidine- 4-carbonitrile start->intermediate KCN, NH4Cl H2O/EtOH product Methyl 4-amino-1-methyl- piperidine-4-carboxylate intermediate->product 1. HCl, H2O (Hydrolysis) 2. SOCl2, MeOH (Esterification)

Caption: Optimized Strecker synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of 4-Amino-1-methylpiperidine-4-carbonitrile

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in a 1:1 mixture of ethanol and water, add ammonium chloride (1.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium cyanide (1.2 eq) in water, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis and Esterification

  • To the crude 4-amino-1-methylpiperidine-4-carbonitrile, add concentrated hydrochloric acid (10 eq) and heat the mixture at reflux for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess HCl.

  • To the resulting crude amino acid hydrochloride, add methanol (20 vol) and cool to 0 °C.

  • Slowly add thionyl chloride (2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH 10 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-amino-1-methylpiperidine-4-carboxylate.

Discussion of the Optimized Strecker Route:

The primary advantage of this route is its convergence and the use of readily available and inexpensive reagents. The one-pot formation of the α-aminonitrile simplifies the initial step. However, the hydrolysis of the sterically hindered tertiary nitrile can be challenging and may require prolonged heating in strong acid, which can lead to side product formation. The subsequent esterification using thionyl chloride is a standard and generally high-yielding procedure.

Route 2: The Bucherer-Bergs Reaction Pathway

An alternative approach involves the Bucherer-Bergs reaction, which yields a hydantoin intermediate that can be subsequently hydrolyzed to the desired amino acid.

Overall Synthetic Scheme:

Bucherer-Bergs Reaction start 1-Methyl-4-piperidone intermediate1 1-Methyl-4-spiro-5'-hydantoin start->intermediate1 (NH4)2CO3, KCN H2O/EtOH intermediate2 4-Amino-1-methylpiperidine- 4-carboxylic acid intermediate1->intermediate2 Ba(OH)2, H2O (Hydrolysis) product Methyl 4-amino-1-methyl- piperidine-4-carboxylate intermediate2->product SOCl2, MeOH (Esterification)

Caption: Bucherer-Bergs synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of 1-Methyl-4-spiro-5'-hydantoin

  • In a pressure vessel, combine 1-methyl-4-piperidone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.

  • Seal the vessel and heat to 90-100 °C for 24 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to afford the spirohydantoin intermediate.

Step 2: Hydrolysis of the Hydantoin

  • Suspend the 1-methyl-4-spiro-5'-hydantoin in a 2 M aqueous solution of barium hydroxide (10 eq).

  • Heat the mixture to reflux for 48-72 hours.

  • Cool the reaction mixture and neutralize with sulfuric acid to precipitate barium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude amino acid.

Step 3: Esterification

  • Follow the esterification procedure as described in Step 2 of the Optimized Strecker Synthesis.

Discussion of the Bucherer-Bergs Route:

The Bucherer-Bergs reaction often provides a crystalline and easily purifiable hydantoin intermediate. However, the subsequent hydrolysis of the hydantoin is typically more challenging than nitrile hydrolysis, often requiring harsh conditions and extended reaction times. The use of barium hydroxide is common, but the workup to remove the barium salts can be tedious.

Performance Comparison and Experimental Data

ParameterOptimized Strecker RouteBucherer-Bergs Route
Starting Material 1-Methyl-4-piperidone1-Methyl-4-piperidone
Number of Steps 2 (to amino acid)2 (to amino acid)
Key Intermediate α-aminonitrileSpirohydantoin
Overall Yield (to amino acid) ModerateModerate to Low
Reagent Hazards KCN (highly toxic)KCN (highly toxic)
Reaction Conditions Moderate to harshHarsh
Purification Chromatography may be neededCrystalline intermediate
Scalability ModerateChallenging due to pressure reaction and hydrolysis

Note: Yields are highly dependent on the specific reaction conditions and scale. The data presented here is a qualitative comparison based on literature precedents for similar substrates.

Conclusion and Recommendation

The validation of a new synthetic route for Methyl 4-amino-1-methylpiperidine-4-carboxylate reveals that an optimized Strecker synthesis offers a more streamlined and potentially higher-yielding approach compared to the traditional Bucherer-Bergs reaction. While both routes utilize the hazardous reagent potassium cyanide, the milder conditions for the initial reaction and the more facile hydrolysis of the nitrile intermediate make the Strecker pathway more attractive for laboratory-scale synthesis and process development.

The key to a successful synthesis via the Strecker route lies in the careful optimization of the hydrolysis step to maximize the conversion of the sterically hindered nitrile while minimizing side product formation. The direct esterification with thionyl chloride in methanol is a robust and reliable method for obtaining the final product.

For researchers and drug development professionals, the optimized Strecker synthesis represents a practical and efficient method for accessing this valuable trifunctional building block, paving the way for the synthesis of novel and diverse libraries of piperidine-based compounds with potential therapeutic applications.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Bucherer, H. T.; Steiner, W. Über die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie1934, 140 (1-2), 291–316.
  • Lenthe, J. H. van; Verloop, A. Synthesis of some 4-amino-4-piperidinecarboxylic acid derivatives. Recueil des Travaux Chimiques des Pays-Bas1963, 82 (6), 524-530.
  • "Synthesis of methyl 1-methylpiperidine-4-carboxylate." PrepChem.com. [Link]

  • "Strecker Synthesis of Amino Acids." Master Organic Chemistry. [Link]

  • "Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Molecules2021 , 26(13), 4024. [Link]

Sources

The Tale of Two Substituents: A Comparative Guide to the Biological Activity of N-Methyl vs. N-Benzyl Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Significance of the N-Substituent

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for interacting with diverse biological targets.[1] The nitrogen atom within the piperidine ring is a key feature, not only influencing the physicochemical properties of the molecule, such as basicity and lipophilicity, but also serving as a crucial attachment point for various substituents that can dramatically modulate biological activity.[1][2]

Among the myriad of possible N-substitutions, the N-methyl and N-benzyl groups are two of the most fundamental and frequently explored modifications. The seemingly simple switch from a small, aliphatic methyl group to a larger, aromatic benzyl group can profoundly alter a compound's pharmacological profile, impacting its potency, selectivity, and mechanism of action. This guide provides an in-depth, objective comparison of the biological activities of N-methyl versus N-benzyl piperidine analogs, supported by experimental data, to aid researchers and drug development professionals in making informed decisions during the lead optimization process.

Comparative Analysis of Biological Activities

The choice between an N-methyl and an N-benzyl substituent is often a critical decision in drug design, with each group imparting distinct properties to the parent molecule. The following sections delve into a comparative analysis of their effects on various biological targets, drawing upon published research.

Cholinesterase Inhibition: A Race for Potency in Alzheimer's Disease Treatment

One of the most extensively studied areas for piperidine analogs is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), a key therapeutic strategy for Alzheimer's disease.[3][4][5][6][7] The N-benzylpiperidine moiety is a well-known pharmacophore in numerous AChE inhibitors, largely inspired by the structure of donepezil.[8][9]

Experimental data consistently demonstrates that the N-benzyl group is often superior to the N-methyl group for achieving high inhibitory potency against AChE. The benzyl group's aromatic ring can engage in crucial π-π stacking interactions with aromatic residues, such as Trp86, in the catalytic anionic site (CAS) of AChE.[6] This additional binding interaction significantly enhances the affinity of the ligand for the enzyme.

Compound ClassN-SubstituentTargetIC50 (µM)Reference
Piperidine Carboxamide DerivativesN-BenzylAChE0.41 - 5.94[7]
Benzimidazolinone DerivativesN-BenzylAChE0.39[6]
Piperidine-purine DerivativesN-BenzylAChEModerate Inhibition[4]
Donepezil (Reference)N-BenzylAChE0.0029[9]
N-Methyl Piperidine Analog (Hypothetical)N-MethylAChEGenerally Lower PotencyInferred from SAR

Note: Direct comparative IC50 values for structurally identical N-methyl and N-benzyl analogs are not always available in a single study. The trend is inferred from the consistent success and rationale behind using the N-benzyl moiety in potent AChE inhibitors.

The causality behind this trend lies in the fundamental principles of ligand-receptor interactions. The bulkier and more electron-rich benzyl group can form more extensive and favorable interactions within the active site of AChE compared to the sterically smaller and less interactive methyl group.

Monoamine Transporter Inhibition: Modulating Neurotransmitter Reuptake

Piperidine-based analogs have also been explored as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). In this context, the impact of N-substitution can be more nuanced.

Studies on piperidine-based cocaine analogs have shown that replacing the N-methyl group with larger N-phenylalkyl groups can lead to a modest improvement in activity at SERT, but a loss of activity at DAT.[10] N-demethylation of certain piperidine-based ligands even leads to improved activity at SERT and NET.[10] This suggests that for monoamine transporters, a smaller N-substituent, or even a secondary amine, may be more favorable for optimal interaction with the binding pocket, which may be more sterically constrained compared to the active site of AChE.

CompoundN-SubstituentTargetKᵢ (nM)Reference
trans-(+)-ester 1aMethylDAT230[10]
N-phenylpropyl analog of 1aPhenylpropylDAT>810[10]
trans-(+)-ester 1aMethylSERT7500[10]
N-phenylpropyl analog of 1aPhenylpropylSERT3270[10]

These findings highlight that the optimal N-substituent is highly target-dependent. While the N-benzyl group often enhances potency for targets with accommodating, aromatic-rich binding sites, the smaller N-methyl group can be advantageous for targets with more restricted binding pockets.

Experimental Protocols: Ensuring Self-Validating Systems

To ensure the trustworthiness of the comparative data, it is crucial to understand the methodologies used to generate it. The following are detailed protocols for key experiments commonly employed in the evaluation of piperidine analogs.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds against AChE.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • AChE solution (from electric eel or human recombinant)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • DTNB solution (Ellman's reagent)

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25 °C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.

Causality Behind Experimental Choices: The use of a phosphate buffer at pH 8.0 mimics physiological conditions and is optimal for AChE activity. The pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring an accurate measurement of its inhibitory effect.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific transporter.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target transporter expressed in cell membranes.

Step-by-Step Protocol:

  • Preparation of Materials:

    • Cell membranes expressing the target transporter (e.g., HEK-293 cells transfected with DAT, SERT, or NET).

    • Radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

    • Assay buffer.

    • Test compound solutions at various concentrations.

    • Non-specific binding control (a high concentration of a known ligand).

  • Assay Procedure:

    • In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and either the test compound or buffer.

    • Incubate at room temperature for a specified time to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Dry the filter mats and add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC50 value from the competition curve.

    • Convert the IC50 value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

Causality Behind Experimental Choices: The use of specific radioligands with high affinity and selectivity for each transporter ensures that the assay is measuring binding to the intended target. The rapid filtration step is crucial to prevent the dissociation of the ligand-receptor complex during the separation of bound and free radioligand.

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor N-Benzylpiperidine Inhibitor Inhibitor->AChE Inhibits

Caption: Mechanism of AChE Inhibition.

experimental_workflow Start Compound Synthesis (N-Methyl vs. N-Benzyl Analogs) Primary_Screening Primary Screening (e.g., AChE Inhibition Assay) Start->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis No Hits Secondary_Assays Secondary Assays (e.g., Selectivity Profiling, Binding Assays) Hit_Identification->Secondary_Assays Yes Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies End Candidate Drug In_Vivo_Studies->End

Caption: Drug Discovery Workflow for Piperidine Analogs.

Conclusion: A Strategic Choice Based on Target and Desired Profile

The decision to employ an N-methyl or an N-benzyl substituent on a piperidine scaffold is a strategic one, with significant consequences for the biological activity of the resulting analog. The N-benzyl group, with its capacity for aromatic interactions, is often the superior choice for targets like acetylcholinesterase, where it can significantly enhance binding affinity and potency. Conversely, for targets with more sterically hindered binding sites, such as certain monoamine transporters, the smaller N-methyl group may be more favorable.

Ultimately, the choice is not a matter of inherent superiority of one group over the other, but rather a nuanced decision based on the specific biological target, the desired pharmacological profile, and a thorough understanding of the structure-activity relationships at play. This guide has provided a framework for understanding these differences, supported by experimental evidence and methodologies, to empower researchers in the rational design of more effective and selective piperidine-based therapeutics.

References

  • Kierny, M., et al. (2017). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 74(3), 821-829.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 79, 117178. [Link]

  • González, M. G., et al. (2006). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 14(10), 3465-3474.
  • BenchChem. (2025).
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Jourdain, V. M., Caron, J., & Pommelet, J. C. (2018). Improved Synthesis of N-Methylcadaverine. Molecules, 23(5), 1216. [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(23), 15003. [Link]

  • Tiwari, S., et al. (2019). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 169, 112-131. [Link]

  • Kozikowski, A. P., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3371-3381.
  • Chen, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Sugimoto, H., et al. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 48(7), 738-747.
  • Chero, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1530-1538. [Link]

  • Panayides, J.-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • BenchChem. (2025).
  • Gomez-Alonso, S., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 17(7), 885. [Link]

  • Wang, Y., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry, 22(1), 633-642.
  • Jackson, R. F. W., et al. (2001). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online.
  • Lasslo, A., & Waller, P. D. (1959). Derivatives of N-Methylpiperidine. Journal of Medicinal Chemistry, 2(1), 107-110. [Link]

  • BenchChem. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development. BenchChem.
  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 845-862. [Link]

  • Koroleva, E. V., et al. (2016). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 52(1), 114-121.
  • Fiveable. (n.d.). N-methylpiperidine Definition. Fiveable.
  • BenchChem. (2025). Comparative Analysis of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands. BenchChem.
  • Wieckowska, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116933. [Link]

  • Atabey, H., & Al-Soud, Y. A. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(10), 2268. [Link]

  • El-Subbagh, H. I., et al. (2008). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Archiv der Pharmazie, 341(6), 386-391. [Link]

  • Maddry, J. A., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 19(10), 2771-2774. [Link]

  • Samadi, A., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Pharmaceuticals, 13(10), 322. [Link]

  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
  • Meanwell, N. A. (2018). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Journal of Medicinal Chemistry, 61(18), 8038-8084.
  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link]

  • Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 262, 115865. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Compound Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Piperidine Moieties and the Imperative of Analytical Rigor

The piperidine ring is a ubiquitous structural motif in a multitude of natural products and active pharmaceutical ingredients (APIs).[1] Its presence is fundamental to the therapeutic effects of numerous drugs, from analgesics to antipsychotics. Consequently, the precise and accurate characterization of piperidine-containing compounds is a cornerstone of drug discovery, development, and quality control.[1] This guide provides an in-depth comparison of the primary analytical techniques for characterizing these vital compounds, with a focus on the cross-validation methodologies required to ensure data integrity and regulatory compliance.

The validation of an analytical method is the documented process of demonstrating its suitability for a specific purpose.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established clear guidelines for this process.[3][4][5][6] This guide will delve into the practical application of these principles, particularly the cross-validation of methods to ensure consistency and reliability of results across different analytical platforms.

Core Analytical Techniques for Piperidine Characterization

The selection of an analytical method for piperidine compounds is contingent on the analyte's properties—such as volatility, polarity, and thermal stability—and the analytical objective, be it structural elucidation, impurity profiling, or quantitative analysis. The most commonly employed techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and semi-volatile piperidine compounds.[1] It combines the high-resolution separation capabilities of gas chromatography with the specific detection and identification power of mass spectrometry.[7]

Scientific Rationale: The choice of GC-MS is predicated on the volatility of the piperidine derivative. For non-volatile or highly polar compounds, a derivatization step is often necessary to enhance volatility and improve chromatographic performance.[1]

Experimental Protocol: GC-MS Analysis of a Piperidine Compound

  • Sample Preparation:

    • Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the piperidine reference standard. Transfer to a 10 mL volumetric flask and dissolve in an appropriate volatile solvent such as dichloromethane or methanol.[1]

    • Working Standards: Prepare a series of working standards (e.g., 1, 10, 50, 100 µg/mL) by serially diluting the stock solution.[1]

    • Sample Solution: Dissolve a precisely weighed amount of the test sample in the chosen solvent to achieve a concentration within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 5 minutes, then ramp to 230°C at 20°C/min, and hold for 10 minutes.[8]

    • Injector Temperature: 250°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the piperidine compound by its retention time and mass spectrum.

    • Quantify the analyte using a calibration curve constructed from the peak areas of the working standards.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broad Range of Polarities

LC-MS is a highly versatile technique suitable for a wide array of piperidine compounds, particularly those that are non-volatile, polar, or thermally labile.[9] Its high sensitivity and selectivity make it indispensable for impurity profiling and bioanalysis.[10]

Scientific Rationale: The choice of LC-MS is driven by the need to analyze compounds that are not amenable to GC-MS without derivatization. The liquid mobile phase allows for the separation of a broader range of molecular polarities and sizes.[11]

Experimental Protocol: LC-MS/MS Analysis of a Piperidine Compound

  • Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile.

    • Working Standards: Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 0.03 ng/mL to 400 ng/mL.

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Waters Xevo TQ-S micro or equivalent.

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A suitable gradient to resolve the analyte from impurities.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Data Analysis:

    • Optimize MRM transitions (precursor and product ions) for the specific piperidine compound.

    • Quantify the analyte using the calibration curve generated from the peak areas of the working standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of piperidine compounds. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the molecular framework and stereochemistry.

Scientific Rationale: NMR provides a non-destructive analysis of the molecule's structure by probing the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and through-bond or through-space correlations allow for the complete assignment of the proton and carbon skeletons.

Experimental Protocol: Structural Elucidation by NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and confirm the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For piperidine compounds, it can confirm the presence of N-H bonds (for secondary amines), C-H bonds, and other functional groups attached to the piperidine ring.

Scientific Rationale: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal or prepare a KBr pellet.

  • FTIR Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups of the piperidine compound.

Comparative Performance of Analytical Methods

The choice of analytical technique is a critical decision that impacts the quality and reliability of the data. Below is a comparative summary of the typical performance characteristics of GC-MS and LC-MS for the quantitative analysis of a piperidine compound.

Parameter GC-MS LC-MS/MS Rationale and Field Insights
Linearity (R²) > 0.995> 0.998Both techniques offer excellent linearity, a fundamental requirement for quantitative analysis as per ICH guidelines.
Limit of Detection (LOD) ~1 ng/mL~0.01 ng/mLLC-MS/MS generally provides superior sensitivity, which is crucial for trace-level impurity analysis or bioanalytical studies.[5]
Limit of Quantitation (LOQ) ~5 ng/mL~0.03 ng/mLThe lower LOQ of LC-MS/MS allows for the accurate quantification of low-concentration analytes.[5]
Accuracy (% Recovery) 95-105%90-110%Both methods demonstrate high accuracy, ensuring the closeness of the measured value to the true value.[2]
Precision (%RSD) < 5%< 10%Both techniques show excellent precision, indicating the reproducibility of the measurements.[2]
Sample Throughput ModerateHighLC-MS/MS often allows for higher sample throughput due to simpler sample preparation and faster analysis times for some applications.

Cross-Validation of Analytical Methods: Ensuring Data Concordance

Cross-validation is the process of comparing the results from two different analytical methods to ensure they provide equivalent data. This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.

Scientific Rationale: The objective of cross-validation is to demonstrate that any observed differences between the methods are not statistically significant and that both methods are suitable for the intended purpose. This builds confidence in the reliability of the analytical data, regardless of the method used.

Experimental Protocol: Cross-Validation of GC-MS and LC-MS/MS Methods

  • Define the Scope and Acceptance Criteria:

    • Clearly define the purpose of the cross-validation in a protocol.

    • Establish acceptance criteria for the comparison of results. A common approach is to set a limit for the percentage difference between the means of the two methods (e.g., ±15%).

  • Sample Selection:

    • Prepare a set of at least 12 samples, including:

      • Spiked Samples: Prepare samples at three concentration levels (low, medium, and high) covering the analytical range.

      • Real-World Samples: If available, use samples from actual batches or studies to assess method performance in a relevant matrix.

  • Analysis of Samples:

    • Analyze the selected samples using both the validated GC-MS and LC-MS/MS methods.

    • Ensure that the analyses are performed by qualified analysts under the same environmental conditions, if possible.

  • Statistical Comparison of Results:

    • Calculate the Mean and Standard Deviation: For each sample, calculate the mean and standard deviation of the results obtained from each method.

    • Perform a Student's t-test: The t-test is used to determine if there is a significant difference between the means of the two methods.[1] A p-value greater than 0.05 typically indicates no significant difference.

    • Perform an F-test: The F-test is used to compare the variances (precision) of the two methods.

    • Calculate the Percentage Difference: For each sample, calculate the percentage difference between the results of the two methods.

  • Data Interpretation and Reporting:

    • Compare the statistical results to the predefined acceptance criteria.

    • If the acceptance criteria are met, the two methods can be considered cross-validated and interchangeable.

Visualizing the Workflow

CrossValidationWorkflow cluster_methodA Method A (e.g., GC-MS) cluster_methodB Method B (e.g., LC-MS/MS) A_dev Method Development & Validation sample_prep Sample Set Preparation (Spiked & Real-World Samples) A_dev->sample_prep B_dev Method Development & Validation B_dev->sample_prep A_analysis Analysis by Method A sample_prep->A_analysis B_analysis Analysis by Method B sample_prep->B_analysis stat_comp Statistical Comparison (t-test, F-test, % Difference) A_analysis->stat_comp B_analysis->stat_comp report Cross-Validation Report (Assessment of Agreement & Bias) stat_comp->report

MethodSelection cluster_properties Key Properties cluster_methods Analytical Methods Analyte Piperidine Analyte Properties volatility Volatility & Thermal Stability Analyte->volatility polarity Polarity Analyte->polarity concentration Expected Concentration Analyte->concentration NMR NMR Analyte->NMR Structural ID FTIR FTIR Analyte->FTIR Functional Groups GCMS GC-MS volatility->GCMS High LCMS LC-MS/MS volatility->LCMS Low polarity->GCMS Low polarity->LCMS High concentration->GCMS Higher Levels concentration->LCMS Trace Levels

Conclusion: A Commitment to Data Integrity

The robust characterization of piperidine compounds is non-negotiable in the pharmaceutical industry. The choice of analytical methodology must be scientifically sound and fit for its intended purpose. While techniques like GC-MS, LC-MS, NMR, and FTIR each offer unique advantages, the cross-validation of quantitative methods is a critical exercise to ensure data concordance and reliability. By following a well-defined cross-validation protocol, researchers and drug development professionals can build a foundation of trust in their analytical data, ultimately safeguarding product quality and patient safety.

References

  • Benchchem. (n.d.).
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • The FDA Group. (n.d.).
  • Scribd. (n.d.).
  • Lab Manager. (2026, January 8).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Optica Publishing Group. (n.d.).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • CD Formulation. (n.d.).
  • FDA. (2024, March 6). Q2(R2)
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • European Bioanalysis Forum. (2012, February 15).
  • ECA Academy. (n.d.).
  • ICH. (n.d.). Quality Guidelines.
  • Alternative Therapies in Health and Medicine. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Benchchem. (n.d.).
  • Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
  • European Bioanalysis Forum. (n.d.).
  • ResearchGate. (2025, November 17). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant | Request PDF.
  • Benchchem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
  • PubMed. (1995).
  • Benchchem. (n.d.). Application Note: Structural Elucidation of N-(4-chlorophenyl)piperidin-4-amine using NMR Spectroscopy.
  • Cellular, Molecular and Biomedical Reports. (2022, May 28). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS.
  • PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs).
  • Der Pharma Chemica. (2016).
  • PubMed. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
  • ResearchGate. (2025, August 6). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF.
  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • ResearchGate. (2021, February 12). (PDF)
  • Acton Target. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
  • PubMed. (n.d.). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.
  • YouTube. (2020, December 4).
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Taylor & Francis Online. (2021, October 18).
  • International Journal of Biological & Medical Research. (n.d.). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • ResearchGate. (n.d.). FT-IR spectrum of piperine | Download Scientific Diagram.
  • Royal Society of Chemistry. (2022).
  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • ResearchGate. (2025, August 6).
  • PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • International Journal of Biological & Medical Research. (n.d.). functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf.

Sources

A Researcher's Guide to Benchmarking Novel Piperidine-Based Compounds Against Established Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a wide array of clinically approved drugs targeting a multitude of diseases.[1] Its prevalence is a testament to its favorable physicochemical properties and remarkable versatility in engaging with diverse biological targets. For researchers and drug development professionals, the ability to rigorously benchmark novel piperidine-containing compounds against existing therapeutics is paramount. This guide provides a comprehensive framework for this comparative analysis, grounded in scientific integrity and supported by detailed experimental protocols and data.

The Enduring Significance of the Piperidine Moiety in Drug Discovery

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a privileged structure in medicinal chemistry due to its unique conformational flexibility and ability to present substituents in well-defined spatial orientations.[1] This allows for fine-tuning of interactions with biological targets, leading to enhanced potency and selectivity. Furthermore, the piperidine nucleus can favorably influence a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical for its success as a drug.[1]

More than 70 FDA-approved drugs feature the piperidine moiety, highlighting its broad therapeutic impact across various disease areas, including:

  • Central Nervous System (CNS) Disorders: Atypical antipsychotics like risperidone and its active metabolite paliperidone are cornerstones in the treatment of schizophrenia, primarily acting as antagonists of dopamine D2 and serotonin 5-HT2A receptors.[2][3]

  • Neurodegenerative Diseases: Acetylcholinesterase (AChE) inhibitors, such as donepezil, which contains a piperidine ring, are a primary therapeutic strategy for Alzheimer's disease.[1]

  • Pain Management: The phenylpiperidine class of opioids, which includes fentanyl and meperidine, are potent analgesics that act as agonists at the mu-opioid receptor.[4][5][6]

  • Oncology: A growing number of piperidine derivatives are being investigated and developed as anticancer agents, demonstrating activity against various cancer cell lines.[7][8][9]

  • Allergies: Many second-generation antihistamines, which are H1 receptor antagonists, incorporate a piperidine structure.[10][11]

The continuous exploration of novel piperidine-based compounds necessitates a standardized and robust approach to benchmarking their performance against these established drugs.

A Framework for Comparative Benchmarking: Key Performance Pillars

A comprehensive benchmarking strategy for a novel piperidine compound should be built on three key pillars: In Vitro Potency and Selectivity , In Vitro and In Vivo Efficacy , and Pharmacokinetic and Safety Profiling .

Pillar 1: In Vitro Potency and Selectivity

The initial assessment of a new compound involves determining its intrinsic activity at the molecular target and its specificity compared to off-targets.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compound for its intended molecular target and a panel of relevant off-targets.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissue.

    • Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the test compound.

    • Detection: Measure the amount of radioligand bound to the receptor at each concentration of the test compound.

    • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Causality: This assay directly measures the physical interaction between the compound and its target, providing a quantitative measure of its binding strength. A lower Ki value indicates a higher binding affinity. Comparing the Ki for the primary target with those for off-targets establishes the compound's selectivity.

2. Enzyme Inhibition Assays:

  • Objective: To determine the inhibitory potency (IC50) of the test compound against a specific enzyme.

  • Methodology (Example: Acetylcholinesterase Inhibition):

    • Reaction Mixture: Prepare a reaction mixture containing the acetylcholinesterase enzyme, a substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., Ellman's reagent, DTNB).

    • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

    • Incubation and Detection: Incubate the mixture and measure the rate of the enzymatic reaction by monitoring the change in absorbance over time using a spectrophotometer.

    • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

  • Causality: This functional assay directly measures the compound's ability to modulate the activity of its target enzyme. A lower IC50 value signifies a more potent inhibitor.

Comparative Data Table: In Vitro Potency of Piperidine-Based Compounds

Compound ClassTargetCompoundIC50 / KiReference CompoundIC50 / KiSource
Antipsychotics Dopamine D2 ReceptorPaliperidoneKi: 0.8 nMRisperidoneKi: 0.4 nM[2]
Serotonin 5-HT2A ReceptorPaliperidoneKi: 1.1 nMRisperidoneKi: 0.2 nM[2]
AChE Inhibitors AcetylcholinesteraseCompound 5d (2-F substitution)IC50: 0.013 µMDonepezilIC50: 0.6 µM[1]
AcetylcholinesteraseBenzimidazole-piperidine hybrid 2IC50: 19.44 µMGalantamineIC50: 19.34 µM[12]
Anticancer Agents EGFRBenzoxazole-piperidine derivative 4dIC50: 0.08 µMErlotinibIC50: 0.11 µM[7]
Opioid Analgesics µ-opioid ReceptorBenzethidineRelative Potency: 10PethidineRelative Potency: 1[13]
µ-opioid ReceptorFurethidineRelative Potency: 15PethidineRelative Potency: 1[13]
Pillar 2: In Vitro and In Vivo Efficacy

Moving beyond molecular interactions, the next crucial step is to assess the compound's biological effect in a cellular context and its therapeutic efficacy in a living organism.

1. Cell-Based Assays:

  • Objective: To evaluate the functional consequences of target engagement in a cellular environment.

  • Methodology (Example: Anticancer Antiproliferative Assay):

    • Cell Culture: Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer) in appropriate media.[7]

    • Drug Treatment: Treat the cells with a range of concentrations of the new piperidine compound and a standard-of-care drug (e.g., doxorubicin).

    • Viability Assessment: After a set incubation period (e.g., 48-72 hours), assess cell viability using an MTT or similar colorimetric assay.

    • Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

  • Causality: This assay provides a measure of the compound's cytotoxic or cytostatic effects on cancer cells, a key indicator of its potential as an anticancer agent.

2. In Vivo Animal Models:

  • Objective: To assess the therapeutic efficacy and safety of the compound in a living organism that mimics the human disease state.

  • Methodology (Example: Schizophrenia Model - Conditioned Avoidance Response):

    • Animal Training: Train rodents to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

    • Drug Administration: Administer the new piperidine compound or a reference antipsychotic (e.g., risperidone) to the trained animals.

    • Behavioral Testing: Observe the animals' ability to suppress the learned avoidance response.

    • Data Analysis: Compare the response rates between the treated and control groups.

  • Causality: This behavioral model assesses the compound's ability to modulate dopamine-mediated behaviors, which is a hallmark of antipsychotic activity.

Comparative Data Table: In Vitro and In Vivo Efficacy of Piperidine-Based Compounds

Compound ClassAssay/ModelNew CompoundResultReference CompoundResultSource
Anticancer Agents Antiproliferative Assay (MCF-7 cells)Benzoxazole-piperidine derivative 7hIC50: 7.31 µMDoxorubicinIC50: 8.20 µM[7]
Antiproliferative Assay (MDA-MB-231 cells)Benzoxazole-piperidine derivative 4dIC50: 1.66 µMDoxorubicinIC50: 13.34 µM[7]
Antipsychotics PANSS Score Reduction (Clinical Trial)Paliperidone-18.4Risperidone-19.7[2]
AChE Inhibitors Morris Water Maze (Scopolamine-induced amnesia)Compound 15bSignificant memory improvementTacrineSignificant memory improvement[14]
Pillar 3: Pharmacokinetic and Safety Profiling

A potent and efficacious compound will only be a viable drug candidate if it possesses a favorable pharmacokinetic profile and an acceptable safety margin.

1. ADME (Absorption, Distribution, Metabolism, Excretion) Assays:

  • Objective: To characterize the pharmacokinetic properties of the compound.

  • Methodology: A suite of in vitro and in vivo assays are employed, including:

    • In Vitro: Caco-2 permeability assays (for intestinal absorption), plasma protein binding assays, liver microsome stability assays (for metabolism), and cytochrome P450 inhibition assays.

    • In Vivo: Administration of the compound to animal models (e.g., rats, mice) followed by collection of blood and tissue samples at various time points to determine key parameters like bioavailability, half-life, and volume of distribution.

  • Causality: These assays are crucial for understanding how the body processes the compound, which informs dosing regimens and predicts potential drug-drug interactions. For instance, paliperidone's minimal hepatic metabolism via the CYP2D6 pathway gives it an advantage over risperidone in reducing certain drug-drug interactions.[2]

2. Off-Target and Toxicity Profiling:

  • Objective: To identify potential adverse effects by assessing the compound's interaction with a broad range of unintended targets.

  • Methodology:

    • In Vitro Safety Pharmacology Panels: Screening the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.

    • In Vivo Toxicity Studies: Administering increasing doses of the compound to animal models to determine the maximum tolerated dose (MTD) and identify any target organ toxicities.

  • Causality: Early identification of off-target liabilities and potential toxicities is critical for de-risking a drug development program and ensuring patient safety.

Visualizing the Benchmarking Workflow

The following diagram illustrates the logical flow of the benchmarking process for a new piperidine-based compound.

Benchmarking_Workflow cluster_0 Pillar 1: In Vitro Potency & Selectivity cluster_1 Pillar 2: Efficacy cluster_2 Pillar 3: PK & Safety Receptor Binding Assays Receptor Binding Assays Comparative Analysis Comparative Analysis Receptor Binding Assays->Comparative Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Comparative Analysis Cell-Based Assays Cell-Based Assays ADME Profiling ADME Profiling Cell-Based Assays->ADME Profiling In Vivo Animal Models In Vivo Animal Models In Vivo Animal Models->ADME Profiling Off-Target & Toxicity Screening Off-Target & Toxicity Screening ADME Profiling->Off-Target & Toxicity Screening Go/No-Go Decision Go/No-Go Decision Off-Target & Toxicity Screening->Go/No-Go Decision New Piperidine Compound New Piperidine Compound New Piperidine Compound->Receptor Binding Assays New Piperidine Compound->Enzyme Inhibition Assays Established Drug Established Drug Established Drug->Receptor Binding Assays Established Drug->Enzyme Inhibition Assays Comparative Analysis->Cell-Based Assays Comparative Analysis->In Vivo Animal Models

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 4-amino-1-methylpiperidine-4-carboxylate and Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized chemical reagents demand a rigorous, protocol-driven approach. This guide provides a comprehensive framework for the proper disposal of Methyl 4-amino-1-methylpiperidine-4-carboxylate. While a specific Safety Data Sheet (SDS) for this exact ester is not universally available, a robust and conservative disposal plan can be expertly formulated by analyzing the known hazards of its structural analogs, particularly the parent amine and the corresponding carboxylic acid. This document synthesizes that data into a clear, actionable plan grounded in established safety protocols and regulatory compliance.

Hazard Assessment: A Proactive Approach to Safety

Proper disposal is fundamentally linked to a thorough understanding of the potential hazards. Based on data from closely related piperidine derivatives, Methyl 4-amino-1-methylpiperidine-4-carboxylate should be handled as a substance with multiple potential hazards. The causality is clear: the piperidine ring and amino functional group are common to compounds that exhibit significant biological activity and potential for harm upon exposure.

The following table summarizes the anticipated hazard profile, synthesized from GHS classifications of analogous compounds.[1][2][3]

Hazard ClassificationGHS Hazard StatementRationale and Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]All routes of exposure are potentially harmful. Engineering controls (fume hood) and comprehensive PPE are non-negotiable to prevent ingestion, skin contact, and inhalation.
Skin Corrosion / Irritation H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][3]The compound is likely corrosive or, at a minimum, a significant irritant. Direct contact must be avoided to prevent chemical burns or dermatitis.
Serious Eye Damage / Irritation H318/H319: Causes serious eye damage or causes serious eye irritation.[2][3]The risk of severe, potentially irreversible eye damage necessitates the use of chemical splash goggles.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[2][4]Inhalation of dust or vapors can irritate the respiratory tract. Work must be conducted in a well-ventilated area, preferably a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound at any stage, including preparation for disposal, the following PPE is mandatory. This is a self-validating system; proper PPE protects the user, which in turn ensures that protocols can be executed safely and correctly.

  • Hand Protection: Chemically impermeable gloves (e.g., Nitrile, Neoprene) are required. Always inspect gloves for tears or punctures before use.[4]

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield to protect against splashes.[5]

  • Skin and Body Protection: A flame-retardant lab coat is essential. Ensure it is fully buttoned. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.[6]

  • Respiratory Protection: All handling of the solid or its solutions should be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors or dust.[7]

Step-by-Step Waste Collection and Segregation Protocol

The integrity of the disposal process begins at the point of waste generation. Adhering to a strict collection protocol prevents dangerous chemical reactions and ensures regulatory compliance.

  • Designate as Hazardous Waste: From the moment it is deemed unusable, Methyl 4-amino-1-methylpiperidine-4-carboxylate is classified as hazardous chemical waste. It must not be mixed with non-hazardous trash.

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container made of chemically resistant material, such as high-density polyethylene (HDPE).[8]

    • The container must have a secure, screw-top lid to prevent spills and vapor release.

    • Crucially, do not use metal containers, as amino compounds can be corrosive to some metals.[8]

  • Ensure Chemical Compatibility: This waste stream must be segregated. Do not mix with:

    • Acids or Strong Oxidizers: Violent reactions can occur.

    • Other Incompatible Waste Streams: Refer to your institution's chemical hygiene plan for specific segregation requirements.

  • Properly Label the Waste Container: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "Methyl 4-amino-1-methylpiperidine-4-carboxylate"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive")

    • The date accumulation started.

  • Accumulate Safely:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated "Satellite Accumulation Area" (SAA) that is near the point of generation and under the control of laboratory personnel.[8]

    • Ensure the SAA has secondary containment to capture any potential leaks.

Disposal Pathway Decision Framework

The following workflow illustrates the decision-making process from waste generation to its final, compliant disposal. This systematic approach ensures that all safety and regulatory checkpoints are met.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_ehs EHS & Contractor Interface Generate Waste Generated (Unused reagent, contaminated labware) Container Select & Pre-Label Appropriate Waste Container Generate->Container Step 1 Collect Collect Waste in Sealed Container Container->Collect Step 2 Store Store in Designated Satellite Accumulation Area (SAA) Collect->Store Step 3 Contact Contact Environmental Health & Safety (EHS) for Pickup Request Store->Contact When container is full or per schedule Pickup Scheduled Pickup by Licensed Waste Contractor Contact->Pickup Transport Transport to a TSDF Facility Pickup->Transport Dispose Final Disposal via Controlled Incineration Transport->Dispose

Caption: Disposal workflow for Methyl 4-amino-1-methylpiperidine-4-carboxylate.

Final Disposal Procedure: The Critical Last Step

The ultimate disposition of this chemical waste must be handled by professionals to ensure environmental protection and adherence to the law.

  • Prohibited Disposal Methods:

    • DO NOT discharge to any sewer or drain system.[4][9] Piperidine derivatives can be toxic to aquatic life and interfere with wastewater treatment processes.

    • DO NOT dispose of in regular solid waste (trash).[10] This is illegal and poses a significant risk to sanitation workers and the environment.

    • DO NOT allow the chemical to contaminate soil or water.[4]

  • Mandatory Disposal Route:

    • The sole acceptable method for disposal is through your institution's Environmental Health & Safety (EHS) department or a contracted licensed hazardous waste disposal company.[3][11]

    • The material will be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]

  • Causality of Final Treatment: The most probable and effective disposal method for this compound is controlled incineration with flue gas scrubbing .[4][9] This high-temperature process is necessary to break the stable piperidine ring and completely mineralize the organic structure, converting it into simpler, less hazardous compounds like carbon dioxide, water, and nitrogen oxides, with the resulting acid gases removed by the scrubbing system.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Assemble PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb:

    • For small spills, cover with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on large spills.

    • Prevent the spill from reaching any drains.[6][10]

  • Collect and Dispose:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]

    • Label the container appropriately, noting that it contains spill cleanup debris for Methyl 4-amino-1-methylpiperidine-4-carboxylate.

    • Contact your EHS department for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, you ensure that your handling and disposal of Methyl 4-amino-1-methylpiperidine-4-carboxylate meet the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • 4-Amino-1-methylpiperidine-4-carboxylic acid | C7H14N2O2 | CID 272954 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • Piperidine: Human health tier II assessment . Australian Government Department of Health. [Link]

  • Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid . UBPBio. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-1-methylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-1-methylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.